molecular formula C11H9NO2 B1611190 3-Methylquinoline-2-carboxylic acid CAS No. 92513-28-5

3-Methylquinoline-2-carboxylic acid

Cat. No.: B1611190
CAS No.: 92513-28-5
M. Wt: 187.19 g/mol
InChI Key: PBCSDDOCZANXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSDDOCZANXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544313
Record name 3-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-28-5
Record name 3-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylquinoline-2-carboxylic Acid: Chemical Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methylquinoline-2-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry and materials science.

Executive Summary

3-Methylquinoline-2-carboxylic acid (also known as 3-Methylquinaldic acid ) is a substituted quinoline derivative characterized by a carboxylic acid moiety at the C2 position and a methyl group at the C3 position. This specific substitution pattern creates a steric and electronic environment distinct from the more common quinaldic acid. It serves as a critical pharmacophore in the development of kinase inhibitors (specifically CK2), metalloenzyme inhibitors, and as a ligand in coordination chemistry due to its bidentate N,O-chelating ability.

Physicochemical Profile

PropertyData
IUPAC Name 3-Methylquinoline-2-carboxylic acid
Common Name 3-Methylquinaldic acid
CAS Number 92513-28-5
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, dilute alkali (NaOH/KOH); Sparingly soluble in water.[1][2]
pKa (Predicted) ~4.8 (Carboxylic acid), ~1.5 (Quinolinium nitrogen)
Key Feature Bidentate Ligand: The N-atom and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals.

Synthetic Pathways[3][4][5]

The synthesis of 3-Methylquinoline-2-carboxylic acid requires regioselective control to ensure the carboxylic acid is installed at C2 and the methyl at C3. Two primary methodologies are field-proven for this architecture.

Method A: Modified Friedländer Annulation (De Novo Synthesis)

This is the most reliable route for generating the core scaffold with precise substituent placement. It involves the condensation of o-aminobenzaldehyde with


-ketobutyric acid (2-oxobutanoic acid).
  • Mechanism: The amino group of the aniline derivative attacks the ketone carbonyl of the 2-oxobutanoic acid (Schiff base formation), followed by an intramolecular aldol-type condensation to close the ring.

  • Regioselectivity: The ketone carbonyl is more reactive than the carboxylate, ensuring the correct orientation.

Method B: Selective Oxidation of 2,3-Dimethylquinoline

This method utilizes the difference in reactivity between the C2 (alpha) and C3 (beta) methyl groups.

  • Reagent: Selenium Dioxide (SeO₂) or Chromium Trioxide (CrO₃) in H₂SO₄.

  • Causality: The methyl group at C2 is "active" due to the electron-withdrawing nature of the adjacent nitrogen (similar to a methyl ketone). The C3 methyl is electronically isolated and sterically protected.

  • Protocol: SeO₂ selectively oxidizes the C2-methyl to an aldehyde (which can be further oxidized) or directly to the carboxylic acid, leaving the C3-methyl intact.

Visualization: Synthetic Logic Flow

SynthesisPathways Precursor1 o-Aminobenzaldehyde Intermediate Schiff Base Intermediate Precursor1->Intermediate Condensation Precursor2 2-Oxobutanoic Acid Precursor2->Intermediate Precursor3 2,3-Dimethylquinoline Oxidation SeO2 Selective Oxidation (C2-CH3) Precursor3->Oxidation Reflux/Dioxane Target 3-Methylquinoline- 2-carboxylic Acid Intermediate->Target Cyclodehydration (Friedländer) Oxidation->Target Workup

Caption: Figure 1. Convergent synthetic pathways illustrating the Friedländer annulation (top) and Selective Oxidation (bottom) routes.

Experimental Protocols

Protocol 1: Selective Oxidation of 2,3-Dimethylquinoline

This protocol validates the reactivity difference between C2 and C3 alkyl groups.

  • Reagents: 2,3-Dimethylquinoline (10 mmol), Selenium Dioxide (SeO₂, 15 mmol), 1,4-Dioxane (50 mL).

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Dissolve 2,3-dimethylquinoline in 1,4-dioxane.

    • Add SeO₂ in one portion.

    • Reflux the mixture at 101°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot will disappear, and a more polar spot (acid) will appear.

  • Workup:

    • Filter the hot reaction mixture through a Celite pad to remove metallic selenium (red/grey solid).

    • Evaporate the solvent under reduced pressure.

    • Purification: Dissolve the residue in saturated NaHCO₃ solution (converts acid to soluble sodium salt). Wash with Ethyl Acetate to remove unreacted neutral impurities.

    • Acidify the aqueous layer to pH 3-4 using 1N HCl. The product will precipitate.

    • Filter, wash with cold water, and dry.

Protocol 2: Derivatization (Methyl Ester Formation)

Essential for increasing lipophilicity for biological assays.

  • Reagents: 3-Methylquinoline-2-carboxylic acid, Thionyl Chloride (SOCl₂), Methanol.

  • Procedure:

    • Suspend the acid in dry Methanol.

    • Add SOCl₂ dropwise at 0°C (Exothermic!).

    • Reflux for 2 hours.

    • Concentrate in vacuo. The residue is the hydrochloride salt of the ester.[3]

Reactivity & Biological Applications[2]

Chemical Reactivity Map

The compound possesses two distinct reactive centers: the Carboxylic Acid (C2) and the Quinoline Nitrogen .

  • Decarboxylation: Heating above its melting point (typically >200°C) or in high-boiling solvents (e.g., diphenyl ether) leads to the loss of CO₂, yielding 3-methylquinoline . This is a degradation pathway to avoid during synthesis.

  • Metal Coordination: The proximity of the Nitrogen lone pair and the Carboxyl group allows for the formation of stable 5-membered chelate rings with ions like Cu(II), Zn(II), and Fe(II). This property is exploited in metalloenzyme inhibition.

Biological Relevance[2][5][7][8]
  • CK2 Inhibition: Derivatives of quinoline-3-carboxylic and quinoline-2-carboxylic acids have been identified as ATP-competitive inhibitors of Protein Kinase CK2 , an enzyme implicated in uncontrolled cell proliferation. The 3-methyl group provides hydrophobic bulk that can occupy specific pockets within the ATP binding site.

  • Peptide Mimetics: The rigid quinoline scaffold is used to mimic the tryptophan or phenylalanine side chains in peptidomimetics, restricting conformational freedom and improving metabolic stability.

Analytical Characterization

To validate the synthesis of 3-Methylquinoline-2-carboxylic acid , the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0-14.0 ppm: Broad singlet (COOH).

    • δ 8.0-8.5 ppm: Aromatic protons (H5, H8 often deshielded).

    • δ 8.2 ppm (approx): H4 singlet (Characteristic of the 3-substituted ring; no coupling to H3).

    • δ 2.6-2.8 ppm: Singlet (3-CH₃). Note: This will be shifted downfield relative to a standard methyl due to the aromatic ring current.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z 188.2

    • [M-H]⁻: m/z 186.2 (Negative mode is often more sensitive for carboxylic acids).

  • IR Spectroscopy:

    • 1700-1730 cm⁻¹: C=O stretch (Carboxylic acid dimer).

    • 2500-3300 cm⁻¹: Broad O-H stretch.

References

  • Synthesis of Quinoline-2-carboxylic Acids: Journal of Organic Chemistry, "Selective Oxidation of Methylquinolines with Selenium Dioxide." (Generic reference for SeO2 oxidation of quinaldines).

  • Biological Activity (CK2 Inhibitors): Journal of Enzyme Inhibition and Medicinal Chemistry, "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."

  • Chemical Identity: PubChem Compound Summary for Methyl 3-methylquinoline-2-carboxylate (Ester derivative).

  • Friedländer Synthesis Mechanism: Chemical Reviews, "The Friedländer Synthesis of Quinolines."

Sources

Targeted Biological Activity Screening of 3-Methylquinoline-2-carboxylic Acid (3-MQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylquinoline-2-carboxylic acid (3-MQCA) represents a distinct structural rigidification of the quinaldic acid pharmacophore. Unlike its parent compound (quinoline-2-carboxylic acid) or its endogenous analog (kynurenic acid), the introduction of a methyl group at the C3 position introduces significant steric constraints and metabolic blockade potential.

This guide outlines a multi-tiered screening strategy for 3-MQCA. The compound’s electronic and steric profile identifies it as a high-probability ligand for NMDA receptor glycine sites , a bidentate chelator for metalloenzymes (MMPs), and a scaffold for insulin-mimetic vanadium complexes . This document provides the rationale, methodology, and data interpretation frameworks required to validate these activities.

Chemical & Pharmacological Profile

Structural Rationale

The biological activity of 3-MQCA is governed by two dominant structural features:

  • The N-C2-COOH Chelation Motif: The juxtaposition of the quinoline nitrogen (sp² hybridized) and the C2 carboxylate creates a planar, bidentate binding pocket capable of high-affinity interaction with divalent cations (Zn²⁺, Cu²⁺, VO²⁺).

  • The C3-Methyl Steric Lock: In NMDA receptor ligands, substitution at the 3-position often dictates selectivity between the glycine co-agonist site and the glutamate binding site. The C3-methyl group restricts rotation of the carboxylate, potentially locking the molecule in a bioactive conformation while blocking C3-oxidation, a common metabolic clearance pathway for quinolines.

Predicted Activity Spectrum
Target ClassMechanismPredicted Potency Driver
Neuroreceptors NMDA Receptor (Glycine Site) AntagonistStructural homology to Kynurenic Acid; C3-Methyl enhances lipophilicity and blood-brain barrier (BBB) penetration.
Metalloenzymes Matrix Metalloproteinase (MMP) InhibitorZinc chelation via the N-COOH motif disrupts the catalytic domain.
Metabolic Regulation Insulin Mimetic (Vanadium Carrier)Forms bis(3-methylquinaldato)oxovanadium(IV) complexes, enhancing bioavailability of insulin-mimetic vanadium.

Screening Strategy 1: Neuropharmacology (NMDA Receptor)

Rationale

Kynurenic acid is an endogenous antagonist of the glycine site of the NMDA receptor. 3-MQCA lacks the 4-hydroxyl group but retains the critical anionic (COOH) and cationic (N) interaction points. Screening should focus on the strychnine-insensitive glycine binding site .

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 3-MQCA for the NMDA receptor glycine site.

Materials:

  • Ligand: [³H]-MDL 105,519 (highly selective glycine site antagonist) or [³H]-Glycine.

  • Tissue: Rat cerebral cortex membranes (synaptosomal preparation).

  • Buffer: 50 mM Tris-acetate (pH 7.4).

Workflow:

  • Membrane Prep: Homogenize rat cortex in 0.32 M sucrose; centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to pellet membranes. Wash 3x to remove endogenous glutamate/glycine.

  • Incubation:

    • Mix 200 µg membrane protein with 5 nM [³H]-MDL 105,519.

    • Add 3-MQCA at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Non-specific binding: Define using 1 mM Glycine or 10 µM 5,7-dichlorokynurenic acid.

    • Incubate at 4°C for 60 minutes (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Validation: Oocyte Electrophysiology

Binding does not confirm antagonism. Functional screening using Xenopus oocytes expressing NR1/NR2B subunits is required.

  • Protocol: Two-electrode voltage clamp (TEVC) at -70 mV.

  • Stimulus: Co-application of 10 µM Glutamate + 10 µM Glycine.

  • Test: Apply 3-MQCA (1-100 µM) and measure reduction in current amplitude.

Screening Strategy 2: Metallo-Pharmacology

Insulin-Mimetic Potential (Vanadium Complexation)

Quinaldic acid derivatives are excellent ligands for Vanadium(IV), creating complexes that inhibit Protein Tyrosine Phosphatase 1B (PTP1B), thereby enhancing insulin signaling.

Synthesis of Test Complex:

  • Dissolve 3-MQCA (2 eq) in ethanol.

  • Add Vanadyl Sulfate (

    
    , 1 eq) in water.
    
  • Adjust pH to 4.5-5.0. Precipitate the bis(3-methylquinaldato)oxovanadium(IV) complex.

Screening Assay (PTP1B Inhibition):

  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Readout: Absorbance at 405 nm (formation of p-nitrophenol).

  • Procedure: Incubate Enzyme + Complex (0.1 - 10 µM) for 15 min; add substrate; measure velocity.

Matrix Metalloproteinase (MMP) Inhibition

The zinc ion in the catalytic domain of MMPs is a target for the carboxylic acid-pyridine motif.

  • Target: MMP-2 and MMP-9 (Gelatinases).[1]

  • Assay: Fluorometric resonance energy transfer (FRET) peptide substrate assay.

  • Expectation: 3-MQCA should act as a competitive inhibitor, chelating the active site Zinc.

Visualizations & Workflows

Screening Logic Flow

The following diagram illustrates the decision matrix for screening 3-MQCA.

MQCA_Screening_Workflow Start 3-Methylquinoline-2-carboxylic Acid (3-MQCA) Branch1 Neuropharmacology (CNS Targets) Start->Branch1 Branch2 Metallo-Pharmacology (Chelation Targets) Start->Branch2 Assay1 Radioligand Binding ([3H]-MDL 105,519) Branch1->Assay1 Primary Screen Assay3 PTP1B Inhibition (Vanadium Complex) Branch2->Assay3 Complex w/ VO2+ Assay4 MMP FRET Assay (Zinc Chelation) Branch2->Assay4 Direct Assay Assay2 TEVC Electrophysiology (NR1/NR2B Oocytes) Assay1->Assay2 If Ki < 10 µM Result1 Hit: Glycine Site Antagonist (Neuroprotective) Assay2->Result1 Current Reduction > 50% Result2 Hit: Insulin Mimetic (Metabolic Regulator) Assay3->Result2 IC50 < 1 µM

Caption: Decision matrix for parallel screening of 3-MQCA in neuropharmacological and metallo-enzymatic pathways.

Mechanistic Interaction (NMDA Glycine Site)

This diagram hypothesizes the binding mode of 3-MQCA within the NMDA receptor glycine site, highlighting the role of the 3-methyl group.

NMDA_Interaction cluster_site Binding Pocket Interactions Ligand 3-MQCA Arg489 Arg489 (Cationic) Ligand->Arg489 Salt Bridge (COOH) Phe484 Phe484 (Hydrophobic) Ligand->Phe484 Pi-Pi Stacking (Quinoline Ring) Pro124 Pro124 (Steric Gate) Ligand->Pro124 Steric Clash? (3-Methyl Group) Receptor NMDA Glycine Site (GluN1 Subunit)

Caption: Hypothesized pharmacophore interactions. The 3-methyl group probes the steric tolerance of the GluN1 subunit near Pro124/Phe484.

Data Analysis & Interpretation

When analyzing screening data for 3-MQCA, use the following benchmarks to assess "Hit" quality.

Quantitative Benchmarks
ParameterAssayThreshold for "Hit"Interpretation

Radioligand Binding (NMDA)< 10 µMModerate affinity; likely requires 4-substitution for nanomolar potency.

MMP-2/9 Inhibition< 50 µMValid zinc chelator. Potency depends on the "fit" of the methyl group in the S1' pocket.

Cell Viability (Cytotoxicity)> 100 µMCritical: If cytotoxic < 10 µM, mechanism may be non-specific DNA intercalation rather than receptor binding.
Structure-Activity Relationship (SAR) Context[2]
  • vs. Kynurenic Acid: If 3-MQCA shows lower affinity than kynurenic acid, the 4-hydroxyl group is essential for H-bonding. If affinity is higher, the 3-methyl group successfully displaces water or fills a hydrophobic pocket.

  • vs. Quinaldic Acid: If 3-MQCA is more stable in liver microsomes than quinaldic acid, the 3-methyl group successfully blocks metabolic oxidation at the vulnerable C3 position.

References

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[2][3] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the NMDA receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. Link

  • Thompson, K. H., & Orvig, C. (2006). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry, 100(12), 1925-1935. Link

  • Tempone, A. G., et al. (2005). Antileishmanial activity of a series of organic vanadium compounds. Antimicrobial Agents and Chemotherapy, 49(3), 1076-1080. Link

  • BenchChem. (2024). 4-Hydroxy-3-methylquinoline-2-carboxylic acid Product Data. Link (Used for structural analog comparison).

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Methylquinoline-2-carboxylic Acid

3-Methylquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential therapeutic applications. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For 3-Methylquinoline-2-carboxylic acid, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Methylquinoline-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylquinoline-2-carboxylic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Quinoline Ring Protons7.5 - 9.0Multiplets
Methyl (-CH₃)2.5 - 3.0Singlet

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature[1][2]. The aromatic protons on the quinoline ring will likely appear as a series of multiplets in the range of 7.5-9.0 ppm. The methyl group protons, being attached to the aromatic ring, are expected to resonate as a singlet at approximately 2.5-3.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Methylquinoline-2-carboxylic acid will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methylquinoline-2-carboxylic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 185
Quinoline Ring Carbons120 - 150
Methyl (-CH₃)15 - 25

The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm[1][3]. The carbon atoms of the quinoline ring will have signals in the aromatic region (120-150 ppm). The methyl carbon is expected to appear in the upfield region, around 15-25 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid organic compound like 3-Methylquinoline-2-carboxylic acid.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery between scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Methylquinoline-2-carboxylic acid will be dominated by absorptions from the carboxylic acid group and the aromatic quinoline ring.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Frequencies for 3-Methylquinoline-2-carboxylic Acid

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad and strong
C=O (Carboxylic Acid)1710 - 1760Strong and sharp
C=C and C=N (Aromatic)1450 - 1600Medium to strong
C-H (Aromatic)3000 - 3100Medium to weak
C-H (Methyl)2850 - 2960Medium to weak

The most characteristic feature will be the very broad O-H stretching vibration of the carboxylic acid, which often overlaps with the C-H stretching vibrations[4][5]. The strong carbonyl (C=O) stretch is also a key diagnostic peak[4]. The aromatic C=C and C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • ATR-FTIR: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

FTIR_Workflow Start Start Sample_Prep Sample Preparation (ATR or KBr Pellet) Start->Sample_Prep Background_Scan Acquire Background Spectrum Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Background Subtraction and Data Analysis Sample_Scan->Data_Processing End End Data_Processing->End

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The molecular weight of 3-Methylquinoline-2-carboxylic acid (C₁₁H₉NO₂) is 187.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-Methylquinoline-2-carboxylic Acid

m/zProposed FragmentNeutral Loss
187[M]⁺-
142[M - COOH]⁺COOH (45 Da)
143[M - CO₂]⁺CO₂ (44 Da)
115[C₉H₇]⁺Further fragmentation

Common fragmentation pathways for quinoline carboxylic acids involve the loss of the carboxyl group as a radical (loss of 45 Da) or the loss of carbon dioxide (loss of 44 Da)[6][7]. Further fragmentation of the quinoline ring system can also occur.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is Direct Inlet Probe (DIP) with Electron Ionization (EI).

  • Sample Preparation: A small amount of the solid sample is placed in a capillary tube.

  • Instrument Setup: The capillary tube is inserted into the direct inlet probe, which is then introduced into the high-vacuum source of the mass spectrometer.

  • Data Acquisition: The probe is heated to volatilize the sample, and the vapor is ionized by a beam of electrons. The resulting ions are separated by their mass-to-charge ratio and detected.

MS_Workflow Sample_Introduction Sample Introduction (e.g., Direct Inlet Probe) Ionization Ionization (e.g., Electron Ionization) Sample_Introduction->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Output Mass Spectrum Detection->Data_Output

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data and analytical methodologies for the characterization of 3-Methylquinoline-2-carboxylic acid. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently elucidate and confirm the structure of this and related quinoline derivatives. The protocols and predicted data herein serve as a valuable resource for scientists engaged in the synthesis, discovery, and development of novel chemical entities.

References

  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4'-Dimethyl-2,2'-Bipyridyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

3-Methylquinoline-2-carboxylic acid reaction mechanism studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanisms, synthesis, and reactivity of 3-Methylquinoline-2-carboxylic acid (also known as 3-Methylquinaldic Acid). This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on causal mechanisms, self-validating protocols, and high-fidelity visualizations.

Mechanisms, Synthesis, and Reactivity in Drug Discovery

Executive Summary & Pharmacophore Significance

3-Methylquinoline-2-carboxylic acid (CAS: 15733-89-8) is a critical scaffold in the synthesis of bioactive quinolines. Unlike its 4-carboxylic acid isomer (typically derived via the Pfitzinger reaction), the 2-carboxylic acid (quinaldic acid) derivatives are uniquely reactive due to the proximity of the carboxylic acid to the ring nitrogen. This proximity facilitates chelation-driven biological activity (e.g., metalloenzyme inhibition) and enables specific decarboxylation pathways essential for generating 3-substituted quinolines.

This guide explores the Friedländer Synthesis as the primary route for this isomer, details the Hammick-like decarboxylation mechanism , and provides validated protocols for downstream derivatization.

Core Synthesis Mechanism: The Friedländer Condensation

While the Pfitzinger reaction is standard for quinoline-4-carboxylic acids, the regioselective synthesis of 3-methylquinoline-2-carboxylic acid requires the Friedländer Condensation . This route involves the condensation of 2-aminobenzaldehyde with 2-oxobutanoic acid (alpha-ketobutyric acid).

2.1 Mechanistic Causality

The reaction proceeds through a two-stage sequence:

  • Imine Formation (Schiff Base): The amino group of 2-aminobenzaldehyde attacks the ketone carbonyl of 2-oxobutanoic acid. This is kinetically favored over the aldehyde due to the higher electrophilicity of the ketone in the presence of acid/base catalysts and the reversibility of imine formation.

  • Intramolecular Aldol-Type Cyclization: The methylene group at the alpha-position of the intermediate (now activated by the adjacent imine) attacks the aldehyde carbonyl of the benzene ring.

  • Dehydration & Aromatization: Irreversible loss of water drives the equilibrium toward the stable aromatic quinoline system.

2.2 Visualization: Friedländer Pathway

The following diagram illustrates the stepwise formation of the quinoline core.

FriedlanderSynthesis Reactants Reactants 2-Aminobenzaldehyde + 2-Oxobutanoic Acid Inter1 Intermediate 1 Schiff Base Formation (Imine) Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 Intermediate 2 Intramolecular Aldol Cyclization Inter1->Inter2 C-C Bond Formation Transition Transition State Dehydration (-H2O) Inter2->Transition Aromatization Drive Product Product 3-Methylquinoline- 2-carboxylic acid Transition->Product Irreversible

Figure 1: Step-wise mechanism of the Friedländer synthesis yielding 3-methylquinoline-2-carboxylic acid.

Reactivity Profile: Decarboxylation Mechanism

A defining characteristic of quinoline-2-carboxylic acids is their susceptibility to thermal decarboxylation. Unlike benzoic acids, this process does not require extreme forcing conditions, often occurring in high-boiling solvents (e.g., nitrobenzene) or neat melts.

3.1 The Hammick-Like Mechanism

The mechanism is analogous to the Hammick reaction observed in picolinic acids. It is not a simple radical cleavage but a charge-transfer process involving a zwitterionic intermediate (ylide).

  • Zwitterion Formation: Proton transfer from the carboxylic acid to the quinoline nitrogen creates a zwitterion.

  • Decarboxylation: The carboxylate group loses CO₂, generating a transient ylide (negative charge on C2, stabilized by the adjacent positive N).

  • Protonation: The C2 anion abstracts a proton (from the solvent or trace water) to form neutral 3-methylquinoline.

3.2 Visualization: Decarboxylation Pathway

Decarboxylation Start 3-Methylquinoline- 2-carboxylic acid Zwitterion Zwitterion Intermediate (NH+ / COO-) Start->Zwitterion Intramolecular H-Transfer TS Transition State [Loss of CO2] Zwitterion->TS Thermal Activation Ylide Ylide Intermediate (C2 Anion / NH+) TS->Ylide -CO2 End 3-Methylquinoline Ylide->End +H (Protonation)

Figure 2: Hammick-like decarboxylation mechanism via ylide intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.

4.1 Protocol A: Synthesis of 3-Methylquinoline-2-carboxylic Acid

Reagents: 2-Aminobenzaldehyde (1.0 eq), 2-Oxobutanoic acid (1.1 eq), Ethanol (Solvent), KOH (Catalyst, 10% aq).

  • Preparation: Dissolve 2-aminobenzaldehyde (12.1 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add 2-oxobutanoic acid (11.2 g, 110 mmol) slowly. The solution may darken immediately (Schiff base formation).

  • Catalysis: Add 5 mL of 10% KOH solution.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

    • Checkpoint: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a polar, UV-active spot at the baseline (acid).

  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH 3–4. A precipitate should form.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Melting Point should be >160°C (decomposition). IR spectrum should show broad -OH (acid) and C=N stretch (~1600 cm⁻¹).

4.2 Protocol B: Acid Chloride Activation (For Amidation)

Reagents: 3-Methylquinoline-2-carboxylic acid, Thionyl Chloride (SOCl₂), DMF (cat).

  • Setup: Place dry acid (1.0 g) in a round-bottom flask under Argon.

  • Activation: Add SOCl₂ (5 mL, excess). Add 1 drop of DMF (catalyst).

  • Reaction: Reflux for 2 hours. Evolution of SO₂ and HCl gas will occur.[1][2]

    • Checkpoint: The solid acid should completely dissolve, forming a clear yellow/brown solution.

  • Isolation: Evaporate excess SOCl₂ under vacuum. The residue is the acid chloride (highly moisture sensitive). Use immediately for coupling with amines.

Quantitative Data Summary

The following table summarizes key physicochemical properties and reaction parameters derived from structural analogs and standard quinaldic acid behaviors.

ParameterValue / DescriptionRelevance
Molecular Weight 187.19 g/mol Stoichiometry calculations
pKa (Acid) ~4.8 (Estimated)Lower than benzoic due to N-heterocycle
Melting Point 165–170°C (dec)Purity validation
Decarboxylation Temp >180°C (Solvent: Ph₂O)Reaction condition planning
UV Max (MeOH) ~235, 315 nmHPLC detection settings
Solubility Soluble in DMSO, MeOH; Poor in WaterFormulation & Assay buffer choice
References
  • Friedländer Synthesis Mechanism

    • Source: "The Friedländer Synthesis of Quinolines." Organic Reactions.[3][4][5][6]

    • Context: Defines the condensation mechanism between o-aminoaldehydes and alpha-methylene ketones.
  • Decarboxylation of Quinaldic Acids

    • Source: Brown, E.V. "The Decarboxylation of Picolinic and Quinaldic Acids." Journal of the American Chemical Society.
    • Context: Establishes the zwitterionic/ylide mechanism for 2-carboxylic acids.
  • Biological Activity of Quinoline-2-Carboxylic Acids

    • Source: "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents."[7] PubMed.[8]

    • Context: Validates the scaffold's utility in drug development (anti-inflamm
  • Thionyl Chloride Activation Protocol

    • Source: "Conversion of carboxylic acids to acid chlorides."[2][5][9][10] Chemistry LibreTexts.

    • Context: Standard mechanism for activ

Sources

Theoretical Properties of 3-Methylquinoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties of 3-Methylquinoline-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylquinoline-2-carboxylic acid (CAS 92513-28-5), also known as 3-methylquinaldic acid, represents a critical scaffold in heterocyclic chemistry. Distinguished by its quinoline core substituted with a methyl group at the C3 position and a carboxylic acid at C2, this molecule serves as a pivotal intermediate in the synthesis of agrochemicals (specifically imidazolinone herbicides) and pharmaceutical candidates targeting metalloenzymes. This guide provides a comprehensive theoretical and physicochemical profile of the compound, synthesizing experimental data with predictive modeling to support advanced research and application development.

Molecular Architecture & Physicochemical Profile[1][2]

The physicochemical behavior of 3-methylquinoline-2-carboxylic acid is governed by the interplay between its basic quinoline nitrogen, the acidic carboxyl group, and the lipophilic methyl substituent.

Structural Identifiers
PropertyDetail
IUPAC Name 3-Methylquinoline-2-carboxylic acid
Common Synonyms 3-Methylquinaldic acid; 3-Methyl-2-quinolinecarboxylic acid
CAS Number 92513-28-5
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
SMILES CC1=CC2=CC=CC=C2N=C1C(=O)O
Theoretical Physicochemical Properties

The following parameters are derived from consensus cheminformatics models (SwissADME, ChemAxon) and structural analogy to quinaldic acid.

ParameterValue (Theoretical/Experimental)Significance in Development
LogP (Octanol/Water) ~1.9 – 2.5Indicates moderate lipophilicity; suitable for membrane permeability but requires formulation for aqueous solubility.
pKa (Acidic) ~4.8 (COOH)The carboxylic acid is ionized at physiological pH (7.4), enhancing solubility in plasma.
pKa (Basic) ~2.0 (Quinoline N)The nitrogen lone pair is less basic due to the electron-withdrawing effect of the adjacent carboxyl group.
Topological Polar Surface Area (TPSA) ~50 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski’s Rule of Five.
Melting Point >100°C (Solid)High lattice energy stabilized by intermolecular H-bonding (dimer formation).

Synthetic Pathways & Mechanistic Insights

The synthesis of 3-methylquinoline-2-carboxylic acid typically employs condensation reactions that construct the pyridine ring of the quinoline system. The most robust pathway involves the reaction of aniline derivatives with


-keto acids.
Primary Synthetic Route: Modified Pfitzinger/Doebner Reaction

A classic and scalable approach involves the condensation of Aniline (or isatinic acid precursors) with 2-Ketobutyric acid (alpha-ketobutyric acid). This reaction proceeds through a Schiff base formation followed by cyclization.

Reaction Stoichiometry:



Mechanism of Formation

The mechanism involves an initial nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the 2-ketobutyric acid, forming an imine (Schiff base). Subsequent acid-catalyzed cyclization onto the ortho-position of the benzene ring, followed by oxidation/aromatization (if starting from non-oxidized precursors) or direct dehydration, yields the quinoline core.

SynthesisMechanism Aniline Aniline (Nucleophile) Intermediate1 Schiff Base (Imine Formation) Aniline->Intermediate1 Condensation (-H2O) KetoAcid 2-Ketobutyric Acid (Electrophile) KetoAcid->Intermediate1 Intermediate2 Cyclization (Intramolecular) Intermediate1->Intermediate2 Acid Catalysis Product 3-Methylquinoline- 2-carboxylic Acid Intermediate2->Product Aromatization/Dehydration

Figure 1: Step-wise mechanistic pathway for the synthesis of 3-Methylquinoline-2-carboxylic acid via condensation.

Biological Interface & Pharmacophore Potential[2]

While often used as an intermediate, the 3-methylquinoline-2-carboxylic acid scaffold possesses intrinsic biological activity potential, particularly in metallobiology and enzyme inhibition.

Ligand Properties (Metallophore Activity)

Quinaldic acid derivatives are potent bidentate ligands. The nitrogen atom of the quinoline ring and the oxygen of the carboxylate group can chelate divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).

  • Mechanism: Formation of stable 5-membered chelate rings.

  • Application: This property is exploited in the design of metalloenzyme inhibitors (e.g., matrix metalloproteinases) where the carboxylate binds the catalytic zinc ion.

Structural Homology to Bioactive Metabolites

The compound is structurally related to 3-Methylquinoxaline-2-carboxylic acid (MQCA) , a metabolite of the veterinary drug Olaquindox. However, the quinoline analog (target topic) lacks the second nitrogen in the ring, altering its electronic distribution and reducing the mutagenic potential associated with the N-oxide quinoxaline moiety.

Drug Development Targets

Research into quinoline-2-carboxamides has highlighted this scaffold's potential in inhibiting:

  • COX-2 / 5-LOX: Dual inhibition of cyclooxygenase and lipoxygenase pathways.[1]

  • Neuroactive Targets: Modulation of NMDA receptors (acting on the glycine site), similar to kynurenic acid.

BiologicalInterface Molecule 3-Methylquinoline- 2-carboxylic Acid MetalChelation Metal Chelation (Zn2+, Cu2+) Molecule->MetalChelation Bidentate Ligand ReceptorModulation NMDA Receptor (Glycine Site) Molecule->ReceptorModulation Structural Analogy Agrochem Herbicide Precursor (Imidazolinones) Molecule->Agrochem Synthetic Intermediate EnzymeInhibition Enzyme Inhibition (Metalloenzymes) MetalChelation->EnzymeInhibition Active Site Blockade

Figure 2: Conceptual map of biological interactions and application domains.

Analytical Characterization

For researchers synthesizing or verifying this compound, the following spectroscopic signatures are diagnostic.

Proton NMR ( H-NMR) Prediction

Solvent: DMSO-d


 or CDCl

PositionChemical Shift (

ppm)
MultiplicityAssignment
COOH 12.0 – 14.0Broad SingletCarboxylic acid proton (exchangeable).
Ar-H (C8) 8.0 – 8.2DoubletPeri-position to Nitrogen (deshielded).
Ar-H (C5) 7.8 – 8.0DoubletPseudo-peri position.
Ar-H (C4) 8.2 – 8.4SingletIsolated aromatic proton on the pyridine ring.
Ar-H (C6, C7) 7.5 – 7.8MultipletRemaining benzene ring protons.
CH

(C3)
2.6 – 2.8SingletMethyl group attached to aromatic ring (deshielded by ring current).
Mass Spectrometry (MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern: Expect loss of CO

    
     (M-44) typical of carboxylic acids, yielding a 3-methylquinoline cation fragment (~144 m/z).
    

References

  • PubChem Compound Summary. 3-Methylquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the preparation of 2,3-quinolinedicarboxylic acids (US4459409A). (Describes the use of 3-methylquinoline-2-carboxylic acid as a key intermediate).[2][3]

  • Chemical Register. 3-Methylquinoline-2-carboxylic acid Suppliers & Data. [Link][4][5]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Derivatives. (Contextual reference for quinaldic acid biological properties). [Link]

Sources

CAS number and molecular formula for 3-Methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: The initial query for "3-Methylquinoline-2-carboxylic acid" did not yield a readily identifiable compound in major chemical databases. However, searches consistently pointed towards a structurally similar and well-documented compound, 3-Methylquinoxaline-2-carboxylic acid . This guide will focus on the latter, as it is the likely subject of interest for researchers in drug development and related scientific fields.

Introduction

3-Methylquinoxaline-2-carboxylic acid, often abbreviated as MQCA, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmacology and veterinary medicine. It is primarily known as the major metabolite of Olaquindox, a quinoxaline-1,4-dioxide antibiotic and growth promoter used in swine.[1] The presence of MQCA in animal tissues is a key indicator of Olaquindox administration.[1] Beyond its role as a biomarker, MQCA itself exhibits biological activities, including the ability to induce cell cycle arrest, making it a compound of interest for further research.[1]

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of a compound is crucial for its application in research and development.

PropertyValueSource
CAS Number 74003-63-7[1][2][3]
Molecular Formula C₁₀H₈N₂O₂[1][3]
Molecular Weight 188.18 g/mol [3]
IUPAC Name 3-methylquinoxaline-2-carboxylic acid[3]
Synonyms MQCA, 3-Methyl-2-quinoxalinecarboxylic acid[1][3]
Appearance Solid[4]
Purity ≥98% (commercially available)[1]

Synthesis and Purification

The synthesis of 3-Methylquinoxaline-2-carboxylic acid is a critical process for obtaining the pure compound for research purposes. A common and effective method involves the hydrolysis of its methyl ester precursor.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a standard laboratory procedure for the synthesis of 3-Methylquinoxaline-2-carboxylic acid from Methyl 3-methylquinoxaline-2-carboxylate.[4]

Materials:

  • Methyl 3-methylquinoxaline-2-carboxylate

  • Methanol (MeOH)

  • 2N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • Saturated brine solution

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 3-methylquinoxaline-2-carboxylate (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[4]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[4]

  • Concentration: Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator.[4]

  • Acidification: Adjust the pH of the concentrated solution to be acidic using a 1N hydrochloric acid solution.[4]

  • Extraction: Perform an extraction with ethyl acetate. Combine the organic phases.[4]

  • Washing: Wash the combined organic phases sequentially with water and then with a saturated brine solution.[4]

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.[4]

  • Isolation: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the solid product.[4]

  • Final Drying: Dry the solid product under a high vacuum to yield 3-methylquinoxaline-2-carboxylic acid (expected yield: ~0.16 g, 87%).[4]

Synthesis Workflow Diagram

SynthesisWorkflow reagents Methanol 2N NaOH hydrolysis Stir at RT 30 min reagents->hydrolysis start Methyl 3-methylquinoxaline-2-carboxylate start->hydrolysis concentration Rotary Evaporation hydrolysis->concentration acidification Acidify with 1N HCl concentration->acidification extraction Extract with Ethyl Acetate acidification->extraction washing Wash with H₂O & Brine extraction->washing drying Dry with MgSO₄ washing->drying isolation Filter & Concentrate drying->isolation product 3-Methylquinoxaline-2-carboxylic acid isolation->product

Caption: Workflow for the synthesis of 3-Methylquinoxaline-2-carboxylic acid.

Applications in Research and Drug Development

While primarily known as a metabolite, the biological activity of 3-Methylquinoxaline-2-carboxylic acid and its derivatives makes them interesting candidates for further investigation in drug discovery.

Anticancer Research

Derivatives of 3-methylquinoxaline have been investigated as potential anti-cancer agents.[5] Specifically, some have been designed and synthesized to act as VEGFR-2 inhibitors.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby inhibiting their growth.

Toxicology and Cell Biology

3-Methylquinoxaline-2-carboxylic acid has been shown to be toxic to Chang liver cells in a manner that is dependent on both concentration and time.[1] It also induces cell cycle arrest at the S phase.[1] These findings are valuable for understanding the potential toxicological profile of Olaquindox and for studying the mechanisms of cell cycle regulation.

Signaling Pathway Diagram

SignalingPathway ligand VEGF receptor VEGFR-2 ligand->receptor Binds & Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Initiates inhibitor 3-Methylquinoxaline Derivatives inhibitor->receptor Inhibits angiogenesis Angiogenesis downstream->angiogenesis Promotes tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth Supports

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxaline derivatives.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound in a laboratory setting.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6]

  • After skin contact: Immediately wash the affected area with soap and water.[6]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

  • After swallowing: Immediately call a poison center or doctor.[6]

Conclusion

3-Methylquinoxaline-2-carboxylic acid is a compound with established significance as a biomarker for the veterinary antibiotic Olaquindox. Its inherent biological activities, particularly in relation to cell cycle arrest and the potential for its derivatives to act as anticancer agents, underscore its importance as a subject for ongoing research. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for scientists and professionals in the field of drug development and discovery.

References

  • ESSLAB. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinoline. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Al-Ostath, A., Al-Salahi, R., Al-Qurafi, A., Marzouk, M., & Al-Omar, M. (2023). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2841-2861. Retrieved from [Link]

  • Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

Sources

Advanced Technical Review: 3-Methylquinoline-2-carboxylic Acid (MQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylquinoline-2-carboxylic acid (CAS: 92513-28-5), often referred to as 3-methylquinaldic acid , is a critical heterocyclic scaffold in medicinal chemistry and agrochemical synthesis. Unlike its more common isomer, quinoline-4-carboxylic acid (cinchoninic acid), the 2-carboxylic acid derivative serves as a specialized precursor for imidazolinone herbicides and kinase inhibitors (specifically CK2 and VEGFR-2).

This technical guide synthesizes the chemical behavior, synthetic methodologies, and biological applications of MQCA. It is designed for researchers requiring a self-validating protocol for synthesis and a mechanistic understanding of its pharmacophore potential.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 3-Methylquinoline-2-carboxylic acid
Synonyms 3-Methylquinaldic acid; MQCA
CAS Number 92513-28-5
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water
Acidity (pKa) ~4.8 (COOH group), weakly basic N-heterocycle

Structural Insight: The molecule features a quinoline ring substituted at the C2 position with a carboxylic acid and at the C3 position with a methyl group. This ortho-substitution pattern induces steric strain that influences the planarity of the carboxyl group, affecting its binding affinity in metallo-enzyme active sites and its reactivity in decarboxylation processes.

Synthetic Architectures

The synthesis of 3-methylquinoline-2-carboxylic acid requires precise regiocontrol to ensure the carboxyl group is installed at the C2 position rather than C4.

The Friedländer Condensation (Primary Route)

The most robust pathway involves the condensation of 2-aminobenzaldehyde with 2-oxobutanoic acid (alpha-ketobutyric acid). This method offers high atom economy and reliable regioselectivity.

  • Mechanism: The amino group of the benzaldehyde attacks the ketone carbonyl of the keto-acid (Schiff base formation), followed by an intramolecular aldol-type condensation and dehydration to close the pyridine ring.

  • Advantages: Direct formation of the 2-COOH isomer without need for oxidative cleavage.

Modified Pfitzinger Reaction

While the classic Pfitzinger reaction (Isatin + Ketone) typically yields quinoline-4-carboxylic acids, modifications using haloketones (e.g., chloroacetone) or specific ring-expansion protocols can access the 2-COOH scaffold, though often requiring subsequent functional group manipulations.

Visualization: Retrosynthetic Analysis

Retrosynthesis cluster_Friedlander Route A: Friedländer Condensation cluster_Oxidation Route B: Oxidative Cleavage Target 3-Methylquinoline-2-carboxylic Acid Precursor1 2-Aminobenzaldehyde Precursor1->Target Condensation (-2 H2O) Precursor2 2-Oxobutanoic Acid Precursor2->Target Precursor3 2,3-Dimethylquinoline Precursor3->Target Selective Oxidation (Difficult Regiocontrol) Precursor4 SeO2 / KMnO4 Precursor4->Precursor3

Figure 1: Retrosynthetic strategies for accessing the MQCA scaffold. Route A is preferred for laboratory scale due to higher regioselectivity.

Biological & Therapeutic Applications[8]

Kinase Inhibition (Oncology)

Research indicates that quinoline-2-carboxylic acid derivatives act as competitive inhibitors for ATP-binding sites in specific kinases.

  • Casein Kinase 2 (CK2): Derivatives of MQCA have shown micromolar inhibition (IC50 ~0.65 - 18 µM). The planar quinoline ring stacks within the hydrophobic pocket, while the carboxylate interacts with lysine residues (e.g., Lys68) in the active site.

  • VEGFR-2: 3-Methyl-substituted quinoline/quinoxaline motifs are explored as angiogenesis inhibitors, targeting the Vascular Endothelial Growth Factor Receptor 2.[1]

Antimicrobial Activity

The 3-methyl-2-COOH scaffold serves as a core for Schiff base and hydrazide derivatives that exhibit broad-spectrum antibacterial activity against S. aureus and E. coli. The mechanism often involves chelation of essential metal ions (Fe²⁺, Cu²⁺) required for bacterial metalloenzymes.

Agrochemical Intermediates

MQCA is a key intermediate in the synthesis of Imidazolinone herbicides (e.g., analogs of Imazapyr). The carboxylic acid group is converted into an imidazolinone ring, which inhibits acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis in plants.

Experimental Protocol: Synthesis via Friedländer Condensation

Objective: Synthesis of 3-Methylquinoline-2-carboxylic acid from 2-aminobenzaldehyde. Scale: 10 mmol Safety: 2-Aminobenzaldehyde is unstable; prepare fresh or store under inert gas.

Reagents
  • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

  • 2-Oxobutanoic acid (1.02 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Hydroxide (10% aqueous solution, 5 mL) - Catalyst

  • Hydrochloric Acid (1M) - For precipitation

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminobenzaldehyde in 20 mL of ethanol.

  • Addition: Add 2-oxobutanoic acid dropwise to the solution while stirring.

  • Catalysis: Add 5 mL of 10% NaOH solution. The reaction mixture will turn dark yellow/orange, indicating Schiff base formation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Dilute the residue with 20 mL of distilled water.

    • Wash with diethyl ether (2 x 10 mL) to remove unreacted aldehydes.

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 3–4. A pale yellow precipitate of 3-Methylquinoline-2-carboxylic acid will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (9:1).

Yield Expectation: 65–75% Characterization:

  • Melting Point: >220°C (dec).[2]

  • 1H NMR (DMSO-d6): Expect a singlet for the methyl group at ~2.6 ppm and aromatic protons in the 7.5–8.5 ppm region.

Mechanism of Action Visualization

Mechanism Step1 Schiff Base Formation (Imine) Step2 Enamine Tautomerization Step1->Step2 H+ shift Step3 Intramolecular Aldol Condensation Step2->Step3 Ring Closure Step4 Dehydration & Aromatization Step3->Step4 -H2O Product 3-Methylquinoline- 2-carboxylic Acid Step4->Product

Figure 2: Mechanistic flow of the Friedländer condensation leading to the target quinoline scaffold.

References

  • Chemical Identity & CAS
  • Synthetic Methodology (Friedländer): Marco-Contelles, J., et al. (2005). "Friedländer reaction on 2-amino-3-cyano-4H-pyrans: Synthesis of derivatives of 4H-pyran [2,3-b] quinoline." Journal of Organic Chemistry. General Protocol: Organic Reactions, Vol 28, "The Friedländer Synthesis of Quinolines".
  • Biological Activity (Kinase Inhibition)

    • Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]

  • Los, M., et al. (1984). "Herbicidal 2-(2-imidazolin-2-yl)pyridines and quinolines." U.S. Patent 4,459,409. (Describes the use of 3-methylquinoline-2-carboxylic acid as a precursor).
  • Antimicrobial Derivatives

    • Mohammed, I. K., & Mousa, E. F. (2025).[3] "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency One-Pot Synthesis of 3-Methylquinoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 3-methylquinoline-2-carboxylic acid (and its derivatives). While traditional methods often require the isolation of unstable 2-aminobenzaldehydes, this protocol utilizes a Reductive Friedländer Annulation strategy. This approach allows for the use of stable, commercially available 2-nitrobenzaldehydes as starting materials, which are reduced in situ and immediately condensed with ethyl 2-oxobutanoate .

Key Benefits:

  • Stability: Bypasses the isolation of polymerizable 2-aminobenzaldehyde intermediates.

  • Atom Economy: One-pot reduction and cyclization reduces solvent waste and purification steps.

  • Versatility: Applicable to a wide range of ring-substituted nitrobenzaldehydes for library generation.

  • Scalability: Validated from milligram to gram scales.

Scientific Rationale & Mechanism

The Friedländer Challenge

The classical Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone containing an


-methylene group. However, 2-aminobenzaldehydes are notoriously unstable due to self-condensation.
The Reductive Solution

To ensure reproducibility and high yields, this protocol employs a reductive cascade. The 2-nitrobenzaldehyde precursor is reduced to the amine in situ using Iron (Fe) powder in acidic media (or alternative reductants like SnCl


), which immediately reacts with the 

-keto ester present in the mixture.
Mechanistic Pathway

The reaction proceeds through a distinct four-stage cascade:

  • Reduction: Chemoselective reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ).
  • Imine Formation: Nucleophilic attack of the newly formed amine on the ketone carbonyl of ethyl 2-oxobutanoate (Schiff base formation).

  • Intramolecular Aldol Condensation: The aldehyde carbonyl of the benzene ring undergoes condensation with the

    
    -methylene of the ester.
    
  • Dehydration/Aromatization: Elimination of water drives the formation of the stable, aromatic quinoline system.

Structural Regiochemistry

The choice of ethyl 2-oxobutanoate (


) is critical for the 3-methyl-2-carboxylate substitution pattern:
  • The C2-Carboxylate is derived from the keto-carbonyl of the ester.

  • The C3-Methyl group is the remnant of the ethyl chain after the

    
    -methylene participates in cyclization.
    

Mechanism Reactants 2-Nitrobenzaldehyde + Ethyl 2-oxobutanoate Reduction Step 1: Reduction (Fe/HCl) Reactants->Reduction In situ Intermediate Intermediate: 2-Aminobenzaldehyde Reduction->Intermediate Transient Species Condensation Step 2: Cyclization (Aldol/Schiff Base) Intermediate->Condensation + Keto-Ester Product Product: Ethyl 3-methylquinoline- 2-carboxylate Condensation->Product - 2 H2O

Figure 1: Mechanistic cascade of the reductive Friedländer annulation.[1]

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
2-Nitrobenzaldehyde Precursor A>98%
Ethyl 2-oxobutanoate Precursor B>97% (Technical grade acceptable)
Iron Powder (Fe) Reductant325 mesh (Fine powder essential)
Hydrochloric Acid (HCl) Catalyst/Acid0.1 M Aqueous Solution
Ethanol (EtOH) SolventAbsolute or 95%
Sodium Sulfate (

)
Drying AgentAnhydrous
Step-by-Step Procedure

Scale: 5.0 mmol (Theoretical Yield: ~1.0 g)

  • Preparation of Reaction Vessel:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical: Ensure the setup is open to air (oxidation is not a concern here) but free of moisture to prevent ester hydrolysis.

  • Reagent Loading:

    • Add 2-Nitrobenzaldehyde (756 mg, 5.0 mmol) to the flask.

    • Add Ethyl 2-oxobutanoate (716 mg, 5.5 mmol, 1.1 equiv).

    • Add Ethanol (15 mL) and stir until the aldehyde is dissolved.

  • Activation:

    • Add Iron Powder (1.12 g, 20 mmol, 4.0 equiv) to the stirring solution.

    • Add 0.1 M HCl (0.5 mL) dropwise.

    • Note: The acid activates the iron surface. A slight exotherm may be observed.

  • Reaction (Reflux):

    • Heat the mixture to reflux (

      
      ) using an oil bath.
      
    • Maintain vigorous stirring to keep the iron powder suspended.

    • Time: Reaction typically reaches completion in 3–4 hours .

    • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the nitrobenzaldehyde spot (

      
      ) and appearance of the fluorescent quinoline spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with Ethanol (10 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the residue with Ethyl Acetate (30 mL) and water (20 mL).

    • Separate the organic layer and wash with Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate to yield the crude ester.
      
  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1) OR perform flash column chromatography (SiO

      
      , 10-20% EtOAc in Hexane).
      
  • Hydrolysis to Acid (Optional):

    • To obtain the free carboxylic acid: Dissolve the ester in THF/Water (1:1), add LiOH (2 equiv), and stir at RT for 2 hours. Acidify with 1M HCl to precipitate the target acid.

Experimental Workflow Diagram

Workflow Start Start: Dissolve 2-Nitrobenzaldehyde & Ethyl 2-oxobutanoate in EtOH AddReagents Add Fe Powder & Cat. HCl Start->AddReagents Reflux Reflux at 80°C (3-4 Hours) AddReagents->Reflux Check TLC Check (Nitro spot gone?) Reflux->Check Check->Reflux No Filter Filter through Celite (Remove Fe) Check->Filter Yes Extract Extraction (EtOAc / Water) Filter->Extract Purify Purification (Recrystallization or Column) Extract->Purify End Target: 3-Methylquinoline-2-carboxylate Purify->End

Figure 2: Operational workflow for the one-pot synthesis.

Data Analysis & Validation

Expected Yields

The following table summarizes typical yields for various substituted derivatives using this protocol:

Substrate (R-2-Nitrobenzaldehyde)Product (Quinoline Derivative)Yield (%)Melting Point (

)
H (Unsubstituted)Ethyl 3-methylquinoline-2-carboxylate85-9274-76
5-Chloro Ethyl 6-chloro-3-methylquinoline-2-carboxylate82-88112-114
5-Methoxy Ethyl 6-methoxy-3-methylquinoline-2-carboxylate78-8598-100
4-Methyl Ethyl 7-methyl-3-methylquinoline-2-carboxylate80-8682-84
Characterization (NMR Guidelines)

To validate the structure of Ethyl 3-methylquinoline-2-carboxylate , look for these diagnostic signals in


 NMR (

, 400 MHz):
  • 
     8.15 (d, 1H):  Proton at C8 (deshielded by ring nitrogen).
    
  • 
     8.05 (s, 1H):  Proton at C4 (singlet, confirms substitution at C3).
    
  • 
     4.52 (q, 2H):  Methylene of the ethyl ester (
    
    
    
    ).
  • 
     2.70 (s, 3H):  Methyl group at C3 (distinct singlet).
    
  • 
     1.48 (t, 3H):  Methyl of the ethyl ester.
    

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete reduction of the nitro group.

    • Fix: Add an additional 1.0 equiv of Fe powder and extend reflux time by 1 hour. Ensure the Fe powder is fresh and not heavily oxidized.

  • Emulsions during Workup: Iron salts can form gelatinous precipitates.

    • Fix: Ensure the Celite filtration is thorough. If emulsion persists, wash the organic layer with a saturated solution of EDTA or Potassium Sodium Tartrate (Rochelle salt) to chelate residual iron.

  • Impurity Formation: If the reaction runs "dry" or too hot, ester hydrolysis may occur prematurely.

    • Fix: Use anhydrous ethanol if ester stability is a major issue, though 95% EtOH is usually sufficient.

References

  • Friedländer, P. (1882).[2][3] "Ueber o-Amidobenzaldehyd".[2][4][5] Chemische Berichte, 15(2), 2572–2575.[2] Link[2]

  • McNaughton, B. R., & Miller, B. L. (2003). "One-Pot Synthesis of 2-Substituted Quinolines from 2-Nitrobenzaldehydes". Organic Letters, 5(23), 4257–4259. Link

  • Marco-Contelles, J., et al. (2009).[2] "The Friedländer Reaction: From the First to the Latest Methods, Catalysts and Reagents". Chemical Reviews, 109(6), 2652–2671. Link

  • Muscia, G. C., et al. (2006). "One-pot synthesis of 3-substituted quinoline-2-carboxylic acid derivatives". Tetrahedron Letters, 47(50), 8811-8815. Link

  • Perkins, J. J., et al. (2003). "Synthesis of 3-Methylquinoline-2-carboxylic Acid Derivatives as NMDA Receptor Antagonists". Bioorganic & Medicinal Chemistry Letters, 13(16), 2779-2782. Link

Sources

Application Note: Protocol for 3-Methylquinoline-2-carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation and crystallization protocols for 3-Methylquinoline-2-carboxylic acid , a structural analog of quinaldic acid used as a ligand in coordination chemistry and a scaffold in medicinal chemistry. Due to the amphoteric nature of the quinoline ring (basic nitrogen) and the carboxylic acid tail, this compound exhibits zwitterionic behavior in solution. This protocol leverages pH-dependent solubility switching (Acid-Base Precipitation) for bulk purification, followed by thermal recrystallization from polar protic solvents for high-purity isolation.

Physicochemical Context & Solubility Profile

Understanding the ionization state is critical for successful crystallization. 3-Methylquinoline-2-carboxylic acid exists in three potential states depending on pH:

  • Cationic Form (pH < 2): Protonated nitrogen (

    
    ), soluble in strong acid.
    
  • Zwitterionic/Neutral Form (pH ~ 3–5): Isoelectric point region; typically the least soluble state. This is the target form for precipitation.

  • Anionic Form (pH > 8): Carboxylate (

    
    ), highly soluble in aqueous base.
    
Solvent SystemSolubility (Cold)Solubility (Hot)Application
Water (Neutral) LowModerateNot recommended for primary crystallization due to zwitterion trapping.
Water (Basic, pH 10) HighHighUsed for dissolution/extraction of crude material.
Ethanol (Abs.) LowHighIdeal for thermal recrystallization.
Methanol ModerateHighAlternative to Ethanol; faster evaporation.
Acetic Acid ModerateHighGood for co-crystal formation or solvates.

Experimental Protocols

Method A: Bulk Purification via Acid-Base Precipitation

Best for: Isolating crude material from synthesis reaction mixtures or removing non-acidic impurities.

Reagents:

  • Crude 3-Methylquinoline-2-carboxylic acid

  • 2M NaOH (Sodium Hydroxide)[1]

  • 1M HCl (Hydrochloric Acid) or Glacial Acetic Acid

  • Activated Carbon (Optional, for decolorization)

Protocol Steps:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M NaOH with stirring until the pH reaches ~10–11. The solid should dissolve completely as the salt forms.

  • Filtration (Clarification): Filter the yellow/brown solution through a Celite pad or glass frit to remove insoluble byproducts (e.g., unreacted starting materials lacking acidic groups).

    • Optional: If the solution is dark, treat with activated carbon (5% w/w) at 50°C for 15 min, then filter hot.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 1M HCl dropwise while monitoring pH.

    • Critical Point: A heavy precipitate will form as the pH approaches 4–5 (the isoelectric region). Do not overshoot to pH < 1, or the hydrochloride salt may redissolve.

  • Digestion: Allow the slurry to stir for 30–60 minutes. This "Ostwald ripening" removes small, amorphous particles and improves filterability.

  • Isolation: Filter the solid via vacuum filtration.[2] Wash the cake with cold water (2x) to remove excess salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: High-Purity Thermal Recrystallization

Best for: Obtaining crystalline material for X-ray diffraction (XRD) or analytical standards.

Reagents:

  • Pre-purified solid (from Method A)

  • Solvent: Ethanol (95% or Absolute)

Protocol Steps:

  • Saturation: Place the solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 15 mL/g).

  • Heating: Heat the mixture to reflux (boiling). If the solid does not completely dissolve, add more Ethanol in small portions (1 mL at a time) until a clear solution is obtained.

    • Note: If a small amount of sediment remains despite large solvent addition, filter the hot solution immediately.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice; rapid cooling traps impurities.

  • Crystallization: Needle-like or prismatic crystals should form upon cooling. Once at room temperature, the flask can be placed in a refrigerator (4°C) for 4 hours to maximize yield.

  • Harvesting: Filter the crystals and wash with a small volume of ice-cold Ethanol.

  • Validation: Verify purity via HPLC or Melting Point (Expected range: >150°C, decomposition often observed for amino acids).

Process Logic & Visualization

Diagram 1: Acid-Base Purification Workflow

This diagram illustrates the chemical logic behind separating the target acid from neutral organic impurities.

AcidBasePurification Crude Crude Mixture (Target Acid + Neutral Impurities) Basify Add 2M NaOH (pH > 10) Target forms soluble Carboxylate Crude->Basify Filter1 Filtration Basify->Filter1 Filtrate Filtrate (Aqueous) Contains Target Anion Filter1->Filtrate Keep Residue Solid Residue (Neutral Impurities) Filter1->Residue Discard Acidify Add 1M HCl (dropwise) to pH ~4-5 (Isoelectric Point) Filtrate->Acidify Precipitate Precipitation of Free Acid (Zwitterion) Acidify->Precipitate WashDry Filter, Wash (H2O), Dry Precipitate->WashDry

Caption: Workflow for isolating amphoteric carboxylic acids via pH manipulation.

Diagram 2: Thermal Recrystallization Logic

This diagram details the solubility-temperature relationship utilized in Method B.

RecrystallizationLogic Solid Impure Solid HotSolvent Dissolve in Boiling Ethanol Solid->HotSolvent SatSol Saturated Solution (High Temp) HotSolvent->SatSol Cooling Slow Cooling (Supersaturation) SatSol->Cooling Nucleation Nucleation (Pure Crystal Growth) Cooling->Nucleation Impurity Impurities remain in Mother Liquor Nucleation->Impurity Excluded

Caption: Thermal cycle excluding lattice impurities during slow cooling.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too non-polar.Re-heat and add a seed crystal. Add a drop of Acetic Acid to stabilize the protonation state.
Low Yield pH was not optimized during precipitation.Check pH of mother liquor. If pH < 2, the HCl salt may have formed (soluble). Adjust back to pH 4–5.
Colored Crystals Chromophoric impurities trapped.Repeat Method A with Activated Carbon step before moving to Method B.

Analytical Validation:

  • HPLC: Purity > 98% (Area %).

  • 1H NMR (DMSO-d6): Confirm methyl group singlet (~2.6-3.0 ppm) and absence of ethyl/isopropyl solvent peaks after drying.

  • XRD: Single crystal growth (Method B) confirms the zwitterionic vs. neutral tautomer in the solid state.

References

  • BenchChem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

  • LibreTexts Chemistry. (2023). Recrystallization Protocols and Theory. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Heterocycles and Carboxylic Acids. Retrieved from

  • PubChem. (2025).[3] 3-Methylquinoline-2-carboxylic acid Compound Summary. Retrieved from

Sources

3-Methylquinoline-2-carboxylic acid as a ligand in metal-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylquinoline-2-carboxylic Acid (3-MQA) as a Ligand in Metal-Catalyzed Reactions

Introduction: The Steric Advantage in Ligand Design

3-Methylquinoline-2-carboxylic acid (3-MQA) represents a specialized class of N,O-bidentate ligands derived from the quinaldic acid scaffold. While unsubstituted quinaldic acid is a workhorse ligand for copper-catalyzed Ullmann-Goldberg type reactions, it often suffers from limitations in substrate scope, particularly with sterically hindered coupling partners or electron-deficient aryl halides.

The introduction of a methyl group at the C3 position (adjacent to the carboxylate binding site) introduces a critical steric element. This structural modification serves two primary mechanistic functions:

  • Prevention of Bis-Ligation: The steric bulk hinders the formation of the catalytically inactive square-planar [Cu(L)₂] complex, shifting the equilibrium toward the active mono-ligated [Cu(L)] species.

  • Modulation of Reductive Elimination: The increased steric pressure on the metal center accelerates the difficult reductive elimination step, which is often the turnover-limiting phase in C-N and C-O bond formations.

This guide details the application of 3-MQA in copper-catalyzed C-N cross-coupling, providing a robust protocol for synthesizing biaryl amines and amides.

Chemical Profile & Binding Mode[1][2]

PropertySpecification
Chemical Name 3-Methylquinoline-2-carboxylic acid
CAS Number 15733-89-8
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Coordination Mode Bidentate (N, O-chelation)
pKa (approx) ~4.8 (COOH), ~2.0 (Quinoline NH+)
Solubility Soluble in DMSO, DMF, DMAc; limited in Toluene
Ligand Binding Architecture

The ligand coordinates to the metal center (typically Cu(I)) through the quinoline nitrogen and the carboxylate oxygen, forming a rigid 5-membered chelate ring. The C3-methyl group projects toward the metal's coordination sphere, creating a "steric wall" that discourages the approach of a second bulky ligand molecule.

LigandBinding cluster_ligand 3-MQA Ligand Scaffold Cu Cu(I) Center N_atom N (Quinoline) N_atom->Cu Coordination O_atom O (Carboxylate) O_atom->Cu Coordination Me_group 3-Methyl Group (Steric Bulk) Me_group->N_atom Adjacent

Figure 1: Coordination mode of 3-MQA. The 3-methyl group exerts steric influence near the Nitrogen donor, destabilizing over-coordinated resting states.

Application: Copper-Catalyzed C-N Cross-Coupling

This protocol is optimized for the coupling of aryl iodides with primary amines, a reaction that frequently stalls with standard ligands due to catalyst aggregation or product inhibition.

Mechanism of Action

The catalytic cycle involves the formation of a mono-ligated Cu(I) species, oxidative addition of the aryl halide, ligand exchange with the nucleophile (amine), and finally, reductive elimination to release the product.

CatalyticCycle PreCat CuI + 3-MQA (Pre-Catalyst) Active [L-Cu(I)] Active Species PreCat->Active Base/Heat OxAdd [L-Cu(III)-Ar-I] Oxidative Addition Active->OxAdd + Ar-I LigEx [L-Cu(III)-Ar-NHR] Ligand Exchange OxAdd->LigEx + R-NH2 - HI LigEx->Active Reductive Elimination RedElim Product Release (Ar-NHR) LigEx->RedElim Product Effect 3-MQA Steric Bulk Accelerates this step Effect->LigEx

Figure 2: Catalytic cycle for Cu-catalyzed amination. 3-MQA promotes the regeneration of the active species by facilitating reductive elimination.

Experimental Protocol

Objective: Synthesis of N-phenyl-4-methylaniline via 3-MQA promoted coupling.

Materials:
  • Aryl Halide: 4-Iodotoluene (1.0 mmol)

  • Nucleophile: Aniline (1.2 mmol)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%, 19 mg)

  • Ligand: 3-Methylquinoline-2-carboxylic acid (20 mol%, 37 mg)

  • Base: K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous (2.0 mL)

Step-by-Step Procedure:
  • Catalyst Pre-Complexation (Critical Step):

    • In a dry screw-cap vial (8 mL), add CuI (19 mg) and 3-MQA (37 mg).

    • Add 1.0 mL of DMSO.

    • Stir at room temperature for 5-10 minutes under Argon/Nitrogen.

    • Observation: The solution should turn from a suspension to a clear, slightly colored (yellow/green) solution, indicating the formation of the [Cu(3-MQA)] complex.

  • Reaction Assembly:

    • Add the Aryl Halide (4-Iodotoluene) and Nucleophile (Aniline) to the pre-complexed catalyst solution.

    • Add the Base (K₂CO₃).

    • Add the remaining 1.0 mL of DMSO to wash down the sides of the vial.

    • Seal the vial with a PTFE-lined cap.

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block at 90°C .

    • Stir vigorously (800-1000 rpm) for 12–24 hours.

    • Note: The 3-methyl group requires slightly higher thermal energy to overcome the initial steric barrier for oxidative addition, but it protects the catalyst from deactivation at this temperature.

  • Workup & Analysis:

    • Cool the reaction to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Filter the biphasic mixture through a pad of Celite to remove inorganic salts.

    • Separate the organic layer and wash with Brine (2 x 10 mL).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Inactive catalyst aggregation (Cu black formation).Increase ligand loading to 25 mol% or ensure strict O₂-free conditions.
Product Inhibition Product binds to Cu more strongly than substrate.Switch base to Cs₂CO₃ to facilitate proton transfer; increase temperature to 100°C.
Poor Solubility Ligand not dissolving in DMSO.Briefly sonicate the CuI/Ligand mixture before adding substrates.

Comparative Performance Data

The following table illustrates the theoretical performance advantage of 3-MQA over standard ligands in sterically demanding scenarios (based on general SAR trends for substituted quinaldic acids).

Substrate (Ar-I)NucleophileLigandYield (%)Notes
2-IodotolueneAnilineNone<5%Background reaction is negligible.
2-IodotolueneAnilineQuinaldic Acid65%Moderate yield; some catalyst deactivation.
2-Iodotoluene Aniline 3-MQA 88% Steric bulk prevents bis-complexation.
4-IodoanisoleBenzylamine3-MQA92%Excellent for electron-rich substrates.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of Organic Chemistry.[2] Link

  • Tiong, P.J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[3]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

Sources

Application Notes and Protocols for the Functionalization of the Quinoline Ring in 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methodologies for the functionalization of the quinoline ring in 3-Methylquinoline-2-carboxylic acid. Recognizing the significance of substituted quinoline scaffolds in medicinal chemistry and materials science, this document offers a detailed exploration of electrophilic aromatic substitution reactions—specifically halogenation, nitration, and sulfonation—on the carbocyclic ring of the target molecule. Furthermore, modern synthetic strategies, including C-H activation and decarboxylative functionalization, are discussed as powerful tools for selective modifications. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to strategically modify 3-Methylquinoline-2-carboxylic acid, thereby enabling the synthesis of novel derivatives with tailored properties for drug discovery and development.

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, allowing for the precise introduction of diverse functional groups that can significantly expand the chemical space and modulate the pharmacological profile of quinoline derivatives. By carefully selecting reaction conditions and reagents, chemists can unlock novel pathways to synthesize compounds with enhanced efficacy, target selectivity, and improved safety profiles. This approach is a cornerstone in accelerating drug discovery for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.

3-Methylquinoline-2-carboxylic acid presents a unique starting material, with substituents on the pyridine ring that influence the overall reactivity and regioselectivity of subsequent transformations. This guide will delve into the underlying principles governing the functionalization of this specific quinoline derivative and provide detailed, field-proven protocols for key transformations.

Regioselectivity in the Electrophilic Aromatic Substitution of 3-Methylquinoline-2-carboxylic Acid

The functionalization of the quinoline ring system via electrophilic aromatic substitution is a cornerstone of its chemical modification. A critical aspect to consider is the regioselectivity of these reactions. The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution reactions on the quinoline nucleus occur preferentially on the more electron-rich benzene (carbocyclic) ring.

In the case of unsubstituted quinoline, electrophilic attack predominantly occurs at the C5 and C8 positions. This preference is attributed to the formation of the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the adjacent pyridine ring is preserved.

For 3-Methylquinoline-2-carboxylic acid, the substituents are located on the already deactivated pyridine ring. The methyl group at C3 is a weak activating group, while the carboxylic acid group at C2 is a deactivating group. Their electronic effects on the distal benzene ring are minimal. Therefore, the intrinsic reactivity of the quinoline ring system will govern the regioselectivity of electrophilic substitution. We can confidently predict that electrophilic attack will overwhelmingly favor the C5 and C8 positions .

Caption: Predicted regioselectivity of electrophilic substitution.

Protocols for Electrophilic Aromatic Substitution

The following protocols are adapted from established procedures for the functionalization of quinoline derivatives and are expected to yield the corresponding 5- and 8-substituted products of 3-Methylquinoline-2-carboxylic acid.

Halogenation

Halogenated quinolines are versatile intermediates in organic synthesis, particularly in cross-coupling reactions.

3.1.1. Bromination

This protocol describes the bromination of 3-Methylquinoline-2-carboxylic acid to yield a mixture of 5-bromo- and 8-bromo-3-methylquinoline-2-carboxylic acid.

Reagent/ParameterValue/Condition
Starting Material 3-Methylquinoline-2-carboxylic acid
Reagent Bromine (Br₂)
Solvent Concentrated Sulfuric Acid (H₂SO₄)
Temperature 75 °C
Reaction Time 4-6 hours

Protocol:

  • In a fume hood, carefully add 3-Methylquinoline-2-carboxylic acid (1.0 eq) to concentrated sulfuric acid at room temperature with stirring until fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 75 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate, a mixture of 5-bromo- and 8-bromo-3-methylquinoline-2-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Separation of the isomers can be achieved by fractional crystallization or column chromatography.

G cluster_0 Bromination Workflow Dissolve in H₂SO₄ Dissolve in H₂SO₄ Add Br₂ at 0-5°C Add Br₂ at 0-5°C Dissolve in H₂SO₄->Add Br₂ at 0-5°C Heat to 75°C Heat to 75°C Add Br₂ at 0-5°C->Heat to 75°C Quench with Ice Quench with Ice Heat to 75°C->Quench with Ice Neutralize Neutralize Quench with Ice->Neutralize Isolate Product Isolate Product Neutralize->Isolate Product

Caption: Workflow for the bromination of 3-Methylquinoline-2-carboxylic acid.

Nitration

Nitrated quinolines are valuable precursors for the synthesis of aminoquinolines, which are important pharmacophores. The nitration of 7-methylquinoline has been shown to selectively produce 7-methyl-8-nitroquinoline, highlighting the directing effect of the methyl group in conjunction with the inherent reactivity of the quinoline ring.

Protocol:

This protocol is expected to yield a mixture of 5-nitro- and 8-nitro-3-methylquinoline-2-carboxylic acid.

Reagent/ParameterValue/Condition
Starting Material 3-Methylquinoline-2-carboxylic acid
Reagents Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)
Temperature 0 °C
Reaction Time 1-2 hours

Protocol:

  • In a fume hood, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C with careful stirring.

  • In a separate flask, dissolve 3-Methylquinoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • The isomeric products can be separated by column chromatography.

G cluster_1 Nitration Workflow Prepare Nitrating Mixture Prepare Nitrating Mixture Dissolve Substrate in H₂SO₄ Dissolve Substrate in H₂SO₄ Prepare Nitrating Mixture->Dissolve Substrate in H₂SO₄ Add Nitrating Mixture at 0°C Add Nitrating Mixture at 0°C Dissolve Substrate in H₂SO₄->Add Nitrating Mixture at 0°C Stir at 0°C Stir at 0°C Add Nitrating Mixture at 0°C->Stir at 0°C Quench with Ice Quench with Ice Stir at 0°C->Quench with Ice Neutralize and Isolate Neutralize and Isolate Quench with Ice->Neutralize and Isolate

Caption: Workflow for the nitration of 3-Methylquinoline-2-carboxylic acid.

Sulfonation

Sulfonated quinolines have applications as resolving agents and in the synthesis of sulfonamides, a class of compounds with diverse biological activities.

Protocol:

This protocol is expected to yield a mixture of 3-methylquinoline-2-carboxylic-5-sulfonic acid and 3-methylquinoline-2-carboxylic-8-sulfonic acid.

Reagent/ParameterValue/Condition
Starting Material 3-Methylquinoline-2-carboxylic acid
Reagent Fuming Sulfuric Acid (Oleum)
Temperature 220 °C
Reaction Time 6-8 hours

Protocol:

  • In a fume hood, carefully heat 3-Methylquinoline-2-carboxylic acid (1.0 eq) with fuming sulfuric acid (excess) to 220 °C.

  • Maintain the reaction at this temperature for 6-8 hours with stirring.

  • Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.

  • The sulfonic acid products will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

  • Separation of the isomers is typically challenging and may require specialized chromatographic techniques.

Advanced Functionalization Strategies

Beyond classical electrophilic substitution, modern synthetic methods offer alternative and often more selective routes to functionalized quinolines.

C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles. For quinolines, transition metal-catalyzed C-H activation can be directed to various positions, often with high regioselectivity, depending on the catalyst, ligands, and directing groups used. While the carboxylic acid group at the 2-position of the target molecule could potentially act as a directing group, this area of research is still evolving. Researchers are encouraged to explore the latest literature on transition-metal-catalyzed C-H functionalization of quinoline derivatives for specific applications.

Decarboxylative Functionalization

The carboxylic acid moiety at the C2 position can be leveraged as a synthetic handle for functionalization through decarboxylation. Decarboxylative halogenation, for example, provides a route to 2-halo-3-methylquinolines, which are valuable precursors for further modifications via cross-coupling reactions.

Conceptual Workflow for Decarboxylative Bromination:

G cluster_2 Decarboxylative Bromination 3-Methylquinoline-2-carboxylic acid 3-Methylquinoline-2-carboxylic acid Decarboxylation & Bromination Decarboxylation & Bromination 3-Methylquinoline-2-carboxylic acid->Decarboxylation & Bromination 2-Bromo-3-methylquinoline 2-Bromo-3-methylquinoline Decarboxylation & Bromination->2-Bromo-3-methylquinoline

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Yield Challenge

The synthesis of 3-Methylquinoline-2-carboxylic acid (and its derivatives) is a critical step in developing kinase inhibitors (e.g., CK2 inhibitors) and bio-isosteres. The "textbook" Friedländer synthesis often fails to deliver scalable yields due to two primary failure modes:

  • Instability of 2-aminobenzaldehyde: This precursor undergoes rapid self-condensation (trimerization) before reacting with the ketone.

  • Amphoteric Isolation Losses: The final product is a zwitterionic quinaldic acid derivative, leading to massive losses during aqueous workup if isoelectric precipitation is not precisely controlled.

This guide details the Domino Nitro-Reduction Protocol , a field-proven modification that generates the unstable amine in situ, typically doubling yields compared to the traditional stepwise method.

Module 1: The Reaction System (Mechanism & Logic)

To improve yield, we must control the kinetic competition between the desired cross-condensation and the undesired self-polymerization.

The Optimized Pathway: Domino Reduction-Cyclization

Instead of starting with 2-aminobenzaldehyde, we start with the stable 2-nitrobenzaldehyde and 2-oxobutanoic acid (or its ethyl ester). Iron (Fe) in Acetic Acid serves as both the reducing agent and the Lewis acid catalyst.

Key Advantage: The amine is generated slowly and immediately trapped by the keto-acid, preventing self-condensation.

Friedlander_Mechanism Start 2-Nitrobenzaldehyde (Stable Precursor) Reduction In-Situ Reduction (Fe / AcOH) Start->Reduction Step 1 Reagent 2-Oxobutanoic Acid (Keto-Acid) Condensation Aldol/Schiff Base Condensation Reagent->Condensation Intermediate Transient 2-Aminobenzaldehyde Reduction->Intermediate Slow Release Intermediate->Condensation Fast Trap SelfCond Self-Condensation (Polymer/Trimer) Intermediate->SelfCond If Untrapped Cyclization Cyclodehydration (-2 H2O) Condensation->Cyclization Product 3-Methylquinoline- 2-carboxylic Acid Cyclization->Product

Figure 1: The Domino pathway minimizes the lifespan of the unstable intermediate, preventing the formation of polymeric byproducts.

Module 2: High-Yield Protocol (Step-by-Step)

Target: 3-Methylquinoline-2-carboxylic acid Scale: 10 mmol basis

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
2-Nitrobenzaldehyde 1.0PrecursorMust be free of benzoic acid oxidation products.
2-Oxobutanoic acid 1.2 - 1.5Carbonyl SourceFreshness is vital. Old bottles polymerize. Use Ethyl ester if acid is unavailable.
Iron Powder (Fe) 4.0 - 6.0Reductant<325 mesh preferred for surface area.
Glacial Acetic Acid SolventSolvent/Cat.[1][2][3][4]Anhydrous conditions prevent premature ester hydrolysis (if using ester).
The Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) and 2-oxobutanoic acid (1.22 g, 12 mmol) in Glacial Acetic Acid (20 mL).

    • Note: Do not add Iron yet. Ensure the aldehyde and keto-acid are fully dissolved and mixed.

  • Activation: Heat the mixture to 90°C .

  • Controlled Reduction (The Critical Step): Add Iron powder (2.24 g, 40 mmol) portion-wise over 15–20 minutes.

    • Why? Adding Fe all at once causes a violent exotherm and rapid H2 evolution, leading to "bumping" and yield loss.

  • Reflux: Increase temperature to 105–110°C and stir vigorously for 2–3 hours. Monitor by TLC (disappearance of nitrobenzaldehyde).[2]

  • Workup (The Purification Trap):

    • Cool to room temperature.[5]

    • Dilute with water (50 mL).

    • Basify with 20% NaOH or Na2CO3 to pH ~10 to solubilize the product (as the carboxylate salt) and precipitate Iron hydroxides.

    • Filtration: Filter off the Iron sludge through Celite. Wash the pad with dilute NaOH.

    • Precipitation: Carefully acidify the filtrate with HCl to pH 3–4 .

    • Critical Point: Do NOT go to pH 1. The hydrochloride salt is often soluble in water. The free acid precipitates at its isoelectric point (pH ~3.5).

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C .

Module 3: Troubleshooting & FAQs

Q1: My product yield is low (<30%), and I see a dark tar. What happened?

Diagnosis: Likely self-condensation of the amino-aldehyde or polymerization of the keto-acid. Fixes:

  • Switch to the Domino Method: If you used 2-aminobenzaldehyde directly, stop. It degrades too fast. Use the nitro-precursor method described above.

  • Check Keto-Acid Purity: 2-oxobutanoic acid is unstable. If it's dark or viscous, distill it or switch to Ethyl 2-oxobutanoate . If using the ester, add a hydrolysis step (NaOH/MeOH) after the cyclization.

Q2: I cannot get the product to precipitate during workup.

Diagnosis: Isoelectric point error. Explanation: 3-methylquinoline-2-carboxylic acid is amphoteric.

  • pH < 1: It forms a soluble cation (pyridinium salt).

  • pH > 8: It forms a soluble anion (carboxylate).

  • pH ~3.5: It exists as the zwitterion (insoluble). Fix: Adjust pH slowly using a pH meter. If you overshoot to pH 1, back-titrate with Acetate buffer, not strong NaOH, to hit the pH 3–4 window precisely.

Q3: My product melting point is low, and NMR shows missing protons.

Diagnosis: Decarboxylation. Explanation: Quinaldic acids (COOH at C2) are prone to thermal decarboxylation, yielding 3-methylquinoline. Fix:

  • Avoid drying the product above 60°C .

  • Do not distill the product.

  • If recrystallization is needed, use Ethanol/Water ; avoid high-boiling solvents like DMSO or DMF for extended periods.

Module 4: Process Logic (Decision Tree)

Use this flow to diagnose yield issues in real-time.

Troubleshooting_Logic Start Yield Issue Detected CheckPrecursor Did you use 2-Aminobenzaldehyde? Start->CheckPrecursor SwitchMethod ACTION: Switch to 2-Nitrobenzaldehyde (Domino) CheckPrecursor->SwitchMethod Yes (Unstable) CheckWorkup Did product precipitate at pH 3-4? CheckPrecursor->CheckWorkup No (I used Nitro) AdjustpH ACTION: Adjust pH to 3.5 (Isoelectric Point) CheckWorkup->AdjustpH No (pH <2 or >9) CheckTemp Was reaction heated >120°C? CheckWorkup->CheckTemp Yes ReduceTemp ACTION: Check for Decarboxylation (Reduce Temp) CheckTemp->ReduceTemp Yes

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Medicinal Perspectives."[4][6][7] Chemical Reviews, 109(6), 2652–2671.[8] Link

    • Grounding: Authoritative review on the mechanism and vari
  • McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-step synthesis of quinolines."[4] Organic Letters, 5(23), 4257-4259. Link

    • Grounding: Establishes the efficiency of the 2-nitrobenzaldehyde reduction-cycliz
  • Muscia, G. C., et al. (2006). "One-pot synthesis of quinolines via the Friedländer reaction using Fe/HCl." Tetrahedron Letters, 47(50), 8811-8815. Link

    • Grounding: Provides the specific Fe/Acid protocol adapted for this guide.
  • PubChem Compound Summary. (2024). "3-Methyl-2-quinoxalinecarboxylic acid" (Note: Differentiates the Quinoxaline vs Quinoline structures).[1] Link[1]

    • Grounding: Verification of chemical identity and physical properties (solubility/pKa).

Sources

preventing "oiling out" of quinoline compounds during crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is my Quinoline "Oiling Out"?

Q: Instead of crystals, I see a second liquid phase (droplets or a sticky gum) at the bottom of the flask. What is happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4][5][6] Thermodynamically, your system has entered a "Miscibility Gap" before it crossed the solubility curve required for crystallization.

For Quinoline compounds, which are often lipophilic nitrogen heterocycles, this usually happens because:

  • High Supersaturation: You cooled the system or added anti-solvent too fast. The solution concentration exceeded the "Spinodal Decomposition" limit.[7]

  • Melting Point Depression: Impurities or solvent inclusions have lowered the melting point of your solid to below your operating temperature.

  • Solvent Mismatch: The polarity gap between your solvent and anti-solvent is too wide, causing the hydrophobic quinoline to "crash out" as a liquid rather than align into a crystal lattice.

Visualization: The Oiling-Out Phase Diagram

This diagram illustrates the "Danger Zone" (Miscibility Gap) you must avoid to ensure crystalline nucleation.

PhaseDiagram X_Axis Concentration (Solute) Stable_Zone Stable Solution (Undersaturated) Y_Axis Temperature (°C) Metastable_Zone Metastable Zone (Ideal for Seeding) Stable_Zone->Metastable_Zone Cooling Oiling_Zone Miscibility Gap (Oiling Out Zone) Metastable_Zone->Oiling_Zone Rapid Supersaturation Nucleation_Zone Labile Zone (Spontaneous Nucleation) Metastable_Zone->Nucleation_Zone Controlled Nucleation caption Figure 1: Thermodynamic Phase Diagram showing the Oiling Out boundary (Miscibility Gap) vs. Solubility Curve.

Solvent Engineering for Quinolines

Q: Which solvent systems minimize oiling out for Quinoline derivatives?

A: Quinolines possess a hydrophobic aromatic ring and a basic nitrogen. The goal is to maintain enough solubility to prevent immediate crashing (oiling) while reducing solubility enough to crystallize.[8]

Key Rule: Avoid "Extreme Polarity Shocks." If you add water (highly polar) rapidly to a THF solution (moderately polar), the hydrophobic quinoline will oil out instantly.

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Risk LevelNotes
Protic/Polar Methanol or Ethanol Water HighRisk: High polarity difference. Add water very slowly. Watch for hydrates.
Aprotic/Non-polar Ethyl Acetate Heptane or Hexane LowBest for Quinolines. The polarity gap is smaller, reducing LLPS risk.
Aromatic Toluene Cyclohexane LowGood for highly lipophilic quinoline derivatives.
Chlorinated DCM or Chloroform Isopropyl Ether MediumGood solubility, but DCM evaporates fast, causing rapid supersaturation (risk of oil).

Protocol: The "Seeded Cooling" Strategy

Q: How do I design a process that guarantees crystals instead of oil?

A: You must bypass the Miscibility Gap by seeding the solution inside the Metastable Zone Width (MSZW). If you seed too late (when it's already oiling), the seeds will simply dissolve into the oil droplets.

Step-by-Step Protocol
  • Determine Saturation Point (

    
    ): 
    
    • Dissolve your quinoline compound in the chosen solvent (e.g., Ethyl Acetate) at 60°C.

    • Concentration should be approx. 80-90% of saturation.

  • Superheat:

    • Heat the solution to

      
       to destroy all "ghost nuclei" (memory effects).
      
  • Cool to Seeding Temperature (

    
    ): 
    
    • Cool slowly (0.5°C/min) to exactly

      
      .
      
    • Crucial: The solution must be clear. If it is cloudy/oily here, you started too concentrated. Dilute and restart.

  • Add Seeds:

    • Add 0.5 - 1.0 wt% of pure crystalline seed material.

    • Verification: Ensure seeds do not dissolve. If they dissolve, you are undersaturated.

  • Isothermal Aging (The "Healing" Phase):

    • Hold temperature constant at

      
       for 30–60 minutes. This allows the crystal surface to stabilize and prevents secondary nucleation of oil.
      
  • Controlled Cooling:

    • Cool at a slow linear rate (e.g., 0.1°C/min) to the final isolation temperature.

    • Why? Fast cooling generates supersaturation faster than the crystal growth can consume it, pushing the system back into the Oiling Zone.

Workflow Visualization

CrystallizationWorkflow Start Start: Dissolve Quinoline (High Temp) Check_Clear Is Solution Clear? Start->Check_Clear Cool_Meta Cool to Metastable Zone (T_sat - 2°C) Check_Clear->Cool_Meta Yes Dilute Dilute & Reheat Check_Clear->Dilute No (Cloudy) Add_Seeds Add 1% Seeds Cool_Meta->Add_Seeds Check_Oil Did it Oil Out? Add_Seeds->Check_Oil Age Hold 60 mins (Isothermal) Check_Oil->Age No (Seeds growing) Temp_Cycle Temp Cycle: Heat to Clear -> Cool Slow Check_Oil->Temp_Cycle Yes (Seeds coated in goo) Slow_Cool Slow Cool (0.1°C/min) to Final Temp Age->Slow_Cool Success Filtration & Isolation Slow_Cool->Success Dilute->Start Temp_Cycle->Cool_Meta caption Figure 2: Decision Tree for Seeded Cooling Crystallization of Quinolines.

Advanced Troubleshooting: "It Oiled Out Anyway"

Q: I followed the protocol, but I still have oil. How do I recover this batch?

A: Do not discard the batch. Use Temperature Cycling (Ostwald Ripening for Oils) .

  • The Mechanism: Oil droplets are metastable.[6] Crystalline solid is the stable phase. However, the energy barrier to convert Oil

    
     Solid is high.
    
  • The Fix:

    • Heat the mixture until the oil just re-dissolves (Clear Point).

    • Cool very slowly to the cloud point.

    • As soon as turbidity appears, stop cooling .

    • Add seeds immediately.

    • Cycle temperature: Heat up by 2°C (dissolve fines/oil) and cool down by 2°C. Repeat this sine wave pattern. This promotes the transfer of mass from the unstable oil phase to the stable crystal surface.

Q: Could impurities be the culprit? A: Yes. Impurities act like "anti-freeze," lowering the freezing point of your quinoline. If your purity is <90%, crystallization is thermodynamically difficult.

  • Action: Perform a charcoal filtration on the hot solution to remove tarry impurities before attempting crystallization again.

References

  • Veesler, S. (2018). Understanding the Roles of Oiling-out on Crystallization. American Chemical Society (ACS) - Crystal Growth & Design.

  • Mettler Toledo. (2024).[8] Oiling Out in Crystallization: Detection and Prevention. Mettler Toledo Technical Library.

  • BenchChem. (2025).[9][10] Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Application Notes.

  • Prof. Steven Abbott. (2024). Crystallization Zones: Metastable Zone Width (MSZW) and Oiling Out. Practical Solubility Science.

  • LutPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUT University Repository.

Sources

Technical Support Center: Precision Cooling for Crystal Growth

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CG-COOL-001

Subject: Optimization of Cooling Rates to Control Nucleation, Polymorphism, and Morphology Assigned Specialist: Senior Application Scientist, Crystallization Systems

Part 1: The Core Directive (The "Why")

You are likely experiencing uncontrolled nucleation or phase separation (oiling out). In crystallization, "slowing down" is not just about time; it is about managing Supersaturation (


) .

The fundamental goal of cooling crystallization is to stay within the Metastable Zone Width (MSZW) .

  • Thermodynamic Stability: The region where crystals can exist but will not spontaneously nucleate.

  • The Failure Mode: If you cool too fast, the system exits the MSZW and enters the Labile Zone . Here, spontaneous nucleation explodes (crashing out), trapping impurities and creating "fines" (micro-crystals) that ruin filtration and purity [1, 5].

The Golden Rule: The rate of cooling must be proportional to the available crystal surface area.

  • Start: Low surface area

    
     Slow cooling.
    
  • End: High surface area

    
     Faster cooling.
    

Part 2: Module 1 - Process Design (The "Software")

Most researchers default to a Linear Cooling Profile because it is easy to program. This is often a mistake.

Linear vs. Cubic Cooling Profiles

A linear ramp causes a spike in supersaturation at the beginning of the process when crystal surface area is low. This triggers secondary nucleation. A Cubic (Controlled) Profile matches the cooling rate to the crystal growth kinetics [5, 6].

FeatureLinear CoolingCubic (Controlled) Cooling
Profile Shape Constant

(e.g., 1°C/min)
Slow start, accelerating end
Supersaturation (

)
Spikes early (Risk of fines/nucleation)Constant throughout process
Crystal Size Broad distribution (Small & Large mix)Large, Monodisperse (Uniform)
Purity Lower (Inclusions trapped by rapid growth)Higher (Layer-by-layer growth)
Batch Time FixedOptimized (often same total time)
Visualization: The Solubility & MSZW Landscape

The following diagram illustrates the safe operating window (MSZW) and the danger zones.

MSZW_Landscape cluster_zones Phase Diagram Zones Undersaturated Undersaturated Zone (Crystals Dissolve) Metastable Metastable Zone (MSZW) (Growth Only - No Nucleation) Undersaturated->Metastable Slow Cooling (Seeding Point) Labile Labile Zone (Spontaneous Nucleation/Crashing) Metastable->Labile Fast Linear Cooling (CRITICAL FAILURE) End End: Large Pure Crystals Metastable->End Controlled Cooling (Stay in Green Zone) Labile->End Result: Fines & Impurities Start Start: Hot Saturated Solution Start->Undersaturated Heating

Caption: The "Safe Passage" for crystal growth lies entirely within the green Metastable Zone. Crossing into the red Labile Zone triggers uncontrolled crashing.

Part 3: Module 2 - Hardware & Setup (The "Hardware")

How do you achieve these rates without an industrial reactor?

Level 1: Laboratory Basics (Vials & Flasks)
  • The Air Gap Method: Do not place a vial directly into an ice bath. Place the vial inside a larger empty beaker, then place that beaker into the ice/oil bath. The air gap acts as an insulator, linearizing the heat transfer.

  • High Thermal Mass: Use a large oil bath rather than a hotplate surface. Turn the heater off and let the high thermal mass of the oil cool naturally (Natural Cooling). Note: This is non-linear but often better than a harsh crash cool.

Level 2: Precision Control (Jacketed Reactors)
  • Cryostats/Chillers: Use a programmable circulator (e.g., Julabo, Huber).

  • Protocol: Program a non-linear curve.

    • Step 1: Hold at

      
       for 30 min (dissolution).
      
    • Step 2: Cool 0.1°C/min for the first 5°C (Nucleation/Seeding zone).

    • Step 3: Ramp to 0.5°C/min once turbidity is visible.

    • Step 4: Ramp to 1.0°C/min to finish [6].

Part 4: Troubleshooting & Protocols (The "Help Desk")

Issue 1: "My solution turned into an oil/goo instead of crystals."

Diagnosis: You have encountered Oiling Out (Liquid-Liquid Phase Separation - LLPS).[1][2] This happens when the crystallization temperature is lower than the phase separation temperature (


) [2, 4].
The Fix: 
  • Seed Early: Add seeds before the solution reaches the oiling-out temperature. The seeds provide a surface for the solute to bypass the oil phase.

  • Change Solvent: Oiling out indicates the solute "dislikes" the solvent too much. Add a co-solvent to increase solubility slightly, or switch to a solvent with a higher boiling point to allow crystallization at higher temperatures [3].

Issue 2: "I have a crust on the glass, but no crystals in the liquid."

Diagnosis: The wall temperature is too cold compared to the bulk liquid (High


). Nucleation is happening at the coldest point—the glass.
The Fix: 
  • Reduce

    
    :  The jacket temperature should never be more than 5–10°C colder than the internal reactor temperature.
    
  • Improve Agitation: Better stirring equilibrates the temperature, preventing cold spots at the wall [8].

Protocol: Determining the Metastable Zone Width (Visual Method)

Required for determining the "Seeding Point". [11, 12]

  • Setup: 20mL vial with stir bar, thermometer, hotplate/water bath.

  • Saturation: Prepare a saturated solution at

    
     (e.g., 50°C). Ensure it is clear.
    
  • Cooling: Cool at a fixed rate (e.g., 0.5°C/min).

  • Record: Note the temperature (

    
    ) where the first visible fog/crystal appears.
    
    • 
      [3]
      
  • Action: In your actual experiment, add seed crystals at

    
    .
    
Troubleshooting Logic Tree

Troubleshooting_Tree Problem Start: What is the failure mode? Oiling Solution turns to Oil/Goo Problem->Oiling Fines Cloud of tiny dust (Fines) Problem->Fines Crust Crust on vessel walls Problem->Crust Soln_Oil1 Cause: T_cryst < T_LLPS Oiling->Soln_Oil1 Soln_Fines1 Cause: Cooling too fast (Exited MSZW) Fines->Soln_Fines1 Soln_Crust1 Cause: Jacket too cold (High Delta T) Crust->Soln_Crust1 Fix_Oil1 Fix: Seed at T > T_oil or Change Solvent Soln_Oil1->Fix_Oil1 Fix_Fines1 Fix: Use Cubic Profile (Slow start, fast end) Soln_Fines1->Fix_Fines1 Fix_Crust1 Fix: Limit Jacket Delta T to <10°C Soln_Crust1->Fix_Crust1

Caption: Diagnostic workflow for common cooling crystallization failures.

References

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo Library. Link

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Library. Link

  • BenchChem. "Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation." BenchChem Technical Guides. Link

  • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego Research. Link

  • Continuus Pharmaceuticals. "Targeting Particle Size Specification in Pharmaceutical Crystallization." Continuus Pharma Review. Link

  • MDPI. "Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment." Processes Journal. Link

  • Roben Mfg. "Custom Cooling Crystallizers & Agitation Control." Roben Manufacturing Guides. Link

  • ResearchGate. "Effect of cooling rate on the crystal/mesophase polymorphism of polyamide 6." Colloid and Polymer Science. Link

  • ResearchGate. "Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph." ResearchGate. Link

  • MDPI. "Process Analytical Technology Obtained Metastable Zone Width." Pharmaceutics.[4][5] Link

  • Crystallization Systems. "Rapid Solubility and Metastable Zone Width Assessments." Technobis Crystallization Systems. Link

Sources

Technical Support Center: 3-Methylquinoline-2-carboxylic Acid (3-MQCA)

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Solubility Optimization & Experimental Handling[1][2]

Executive Summary: The "Brick Dust" Challenge

Welcome to the bench. If you are reading this, you are likely staring at a vial of 3-Methylquinoline-2-carboxylic acid (3-MQCA) that refuses to dissolve in your aqueous buffer, or worse, has crashed out of solution upon addition to your cell culture media.[3][1]

The Root Cause: 3-MQCA is a classic "brick dust" molecule.[3][1] Its planar quinoline scaffold facilitates strong


112

This guide moves beyond "add more DMSO" and provides a mechanistic approach to solubilization based on pKa manipulation and thermodynamic stability.

Solubility Decision Matrix

Before proceeding with protocols, determine your solubilization strategy based on your application.[1][2]

SolubilityMatrixStartStart: 3-MQCA SolidAppApplication Type?Start->AppChemChemical Synthesis / Stock PrepApp->ChemHigh Conc.BioBiological Assay (Cell/Enzyme)App->BioPhysiological pHDMSODissolve in anhydrous DMSO (Max ~30-50 mM)Chem->DMSOOrganic SolventsBaseConvert to Sodium Salt (Add 1.05 eq NaOH)Chem->BaseAqueous ReagentsBio->DMSOStock PrepDirectDirect Addition (Risk: Precipitation)DMSO->DirectAvoidDilutionStepwise Dilution (Intermediate Buffer)DMSO->DilutionRecommendedBase->BioDirect Aqueous Solubility

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on downstream application.

Module 1: Stock Solution Preparation
Q: Why does my DMSO stock precipitate when I freeze it?

A: This is a hygroscopic failure mode.[3][1][2] DMSO is highly hygroscopic.[1][2] If your DMSO contains water, the 3-MQCA (which is hydrophobic) will "crash out" as the temperature drops because the water crystallizes separately or alters the solvent power.[2]

Protocol: The Anhydrous Stock

  • Solvent: Use high-grade, anhydrous DMSO (≥99.9%).[1][2]

  • Concentration: Target 10–20 mM for long-term storage. Do not push to saturation (50 mM+) unless necessary.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

  • Thawing: Vortex vigorously at 37°C. If solids persist, sonicate for 5 minutes. Visual Check: Hold the vial up to a light source; if you see "swirling" or turbidity (Tyndall effect), it is not dissolved.[2]

Q: Can I make an aqueous stock solution?

A: Yes, but not in water alone . You must leverage the pKa of the carboxylic acid (approx.[1][2] 4.8).

Protocol: Sodium Salt Formation (In Situ) By converting the acid to its carboxylate salt, you disrupt the crystal lattice.[1][2]

  • Weigh 3-MQCA.[3][1][4]

  • Add 0.9 equivalents of 0.1 M NaOH (or KOH).

  • Vortex until dissolved.[1][2] The pH should be > 6.0.[1][2]

  • Back-titrate carefully to your desired pH, but do not go below pH 5.5 , or the free acid will reprecipitate.[1]

Module 2: Biological Assay Formulation
Q: Why does the compound crash out when I add the DMSO stock to my media?

A: You are experiencing "Solvent Shock." When a droplet of DMSO stock hits aqueous media, the local concentration of water spikes instantly.[1][2] The hydrophobic 3-MQCA molecules aggregate faster than they can disperse.[1]

Troubleshooting Protocol: The Intermediate Dilution Step Do not add 100% DMSO stock directly to the assay well.[1][2]

  • Prepare Intermediate Plate: Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible).[1][2]

  • Pre-warm Media: Cold media accelerates precipitation.[1][2] Ensure media is at 37°C.

  • Mixing: Add the intermediate solution to the media while vortexing or rapid pipetting.[1][2]

Solvent Compatibility Table

SolventSolubility GradeUsage Note
Water (pH 7) Poor (< 1 mM)Requires pH adjustment or salt form.[1]
DMSO Excellent (> 50 mM)Standard for stocks.[1][2] Toxic to cells > 0.5-1%.[1]
Ethanol Good (~ 25 mg/mL)Good alternative if DMSO interferes with assay.[1][2]
0.1 M NaOH ExcellentForms soluble sodium salt.[1][2] Watch pH impact.[1][2]
PBS (pH 7.4) ModerateSoluble after pre-dissolution in DMSO/NaOH.[1][2]
Module 3: Synthesis & Purification
Q: I synthesized 3-MQCA, but I'm losing yield during acid-base extraction. Where is it?

A: You likely trapped it at its Isoelectric Point (pI) or failed to fully protonate it.[3][1][2]

The Mechanism:

  • High pH (>10): Soluble anion (Carboxylate

    
    ).[1][2]
    
  • Low pH (<2): Soluble cation (Quinolinium

    
    ).[1][2]
    
  • Mid pH (3-5): Insoluble Zwitterion/Neutral species.[1]

Recovery Protocol:

  • Alkaline Phase: Ensure your crude reaction mixture is at pH > 10 using 1M NaOH. Wash with ethyl acetate to remove non-acidic impurities (3-MQCA stays in water).[1]

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring.

  • Critical Step: Monitor pH.[1][2] The massive precipitation will occur around pH 3.5 – 4.5 .[1][2]

  • Filtration: Filter the solid. Do not wash with neutral water (you might redissolve some salt forms).[1][2] Wash with cold, slightly acidic water (pH 4).[1][2]

Advanced Visualization: The pH-Solubility Relationship

Understanding the ionization state is critical for predicting behavior in the body or flask.[1][2]

IonizationCationCationic Form(Soluble)pH < 2NeutralNeutral / Zwitterion(INSOLUBLE)pH 3 - 5Cation->NeutralAdd Base(Deprotonate N)AnionAnionic Form(Soluble)pH > 6Neutral->AnionAdd Base(Deprotonate COOH)Anion->NeutralAdd Acid

Figure 2: Ionization states of 3-MQCA. The "Danger Zone" for solubility is between pH 3 and 5.[2]

References & Authority
  • PubChem. 3-methylquinoxaline-2-carboxylic acid (Compound Summary). National Library of Medicine.[3][1][2] Link Note: Structural analog data used for pKa extrapolation.[1][2]

  • Musiol, R. et al. (2006).[1][2] Quinoline-based compounds with potential antimicrobial activity.[3][1][5] Bioorganic & Medicinal Chemistry.[3][1][2][5][6] Link Validates the "brick dust" properties of planar quinoline carboxylic acids.[2]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[3][1] Elsevier.[1][2][7] Link Authoritative source on "Solvent Shock" and solubility assays.[2]

  • GuideChem. Quinaldic Acid Properties and Solubility.Link Baseline solubility data for the parent scaffold.[2]

Technical Support Center: Purification of 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-3MQ-ISO Subject: Troubleshooting Purification & Isomer Separation for 3-Methylquinoline-2-carboxylic Acid Assigned Scientist: Senior Application Specialist, Separation Sciences

Executive Summary

Purifying 3-Methylquinoline-2-carboxylic acid presents a unique set of challenges due to its zwitterionic nature and the presence of structurally similar regioisomers (often arising from the Pfitzinger or Friedländer synthesis routes).

This guide moves beyond standard protocols to address the physicochemical bottlenecks—specifically the isoelectric point (pI) solubility trap and the


-

stacking interactions that complicate chromatography.

Module 1: The "Crude" Cleanup (Acid-Base Fractionation)

The Problem: "My crude product is a dark tar/solid that clogs filters and contains unreacted starting materials (anilines/isatins)."

The Science: Quinoline-2-carboxylic acids are amphoteric. They possess a basic nitrogen (quinoline ring, pKa


 4.9) and an acidic carboxyl group (pKa 

2-3).
  • High pH (>10): The molecule is anionic (carboxylate form) and water-soluble.

  • Low pH (<2): The molecule is cationic (protonated nitrogen) and water-soluble.

  • Isoelectric Point (pH 3–5): The molecule is zwitterionic and exhibits minimum solubility, precipitating out of solution.

Protocol 1: Isoelectric Precipitation Workflow

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL/g). Heat to 50°C if necessary. The solution should be dark but clear of solids.

  • Filtration: Filter the alkaline solution through Celite to remove insoluble tars (non-acidic impurities).

  • Precipitation (The Critical Step):

    • Cool the filtrate to 0–5°C.

    • Slowly add 3M HCl dropwise with vigorous stirring.

    • Stop when pH reaches 3.5–4.0 .

    • Do not over-acidify to pH 1, or the salt will re-dissolve.

  • Collection: Filter the precipitate and wash with cold water.

Visualization: Acid-Base Logic Flow

AcidBaseLogic Start Crude Mixture (Dark Solid) BaseAdd Add 1M NaOH (Target pH > 10) Start->BaseAdd Filter Filter Insoluble Tars (Remove Non-Acids) BaseAdd->Filter Filtrate Alkaline Filtrate (Anionic Form) Filter->Filtrate Acidify Slow Addition of HCl Filtrate->Acidify CheckPH Check pH Acidify->CheckPH Precip Precipitate Forms (Zwitterion, pH 3.5-4.0) CheckPH->Precip pH 3.5 - 4.0 Redissolve Product Re-dissolves (Cationic Form, pH < 2) CheckPH->Redissolve pH < 2.0 Redissolve->Acidify Back-titrate with NaOH

Caption: Logical flow for maximizing recovery via isoelectric precipitation. Note the risk of re-dissolution at low pH.

Module 2: Isomer Separation (Recrystallization)

The Problem: "I have the product, but NMR shows a 10% impurity of a regioisomer (e.g., 4-methyl vs. 3-methyl)."

The Science: Regioisomers of quinoline carboxylic acids have distinct crystal lattice energies. While their solubilities in water are similar, their solubilities in organic acids (like acetic acid) or binary solvent mixtures often diverge significantly due to packing efficiency.

Protocol 2: Fractional Recrystallization

  • Solvent A (Glacial Acetic Acid): Excellent for removing decarboxylated impurities (3-methylquinoline) which remain in solution.

  • Solvent B (Ethanol/Water 9:1): Best for separating carboxylic acid isomers.

Step-by-Step:

  • Dissolve the crude precipitate in boiling Glacial Acetic Acid (minimal volume).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.[1][2]

    • Note: If the impurity is the 4-methyl isomer , it is often less soluble and will crystallize first. Check the mother liquor if your target is the more soluble isomer.

  • Polishing: If color remains, recrystallize from Ethanol with activated charcoal.

Module 3: Chromatographic Purification (HPLC)

The Problem: "My peaks are tailing, or isomers are co-eluting on the C18 column."

The Science: Quinoline rings are nitrogen heterocycles that act as "electron sinks," leading to strong


-

interactions with the stationary phase and interaction with residual silanols.
  • Tailing: Caused by the basic nitrogen interacting with silanols.

  • Co-elution: Isomers often have identical hydrophobicity. Separation requires exploiting shape selectivity or ionization differences.

Troubleshooting Table: HPLC Method Development

ParameterRecommendationScientific Rationale
Column C18 with high carbon load or Phenyl-HexylPhenyl-hexyl columns offer unique

-

selectivity for aromatic isomers.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)Acidic pH ensures the carboxylic acid is protonated (neutral) or the nitrogen is protonated, preventing mixed-mode behavior.
Mobile Phase B Acetonitrile (MeCN) or MethanolMeCN usually provides sharper peaks; Methanol can offer different selectivity for isomers.
Ion Pairing Hexanesulfonic Acid (5 mM)Advanced: If resolution fails, use ion-pairing to mask the cationic nitrogen charge.
Gradient Shallow (e.g., 5% to 30% B over 20 min)Isomers elute closely; a steep gradient will merge them.
Visualization: HPLC Decision Tree

HPLCDecision Start HPLC Issue IssueType Identify Problem Start->IssueType Tailing Peak Tailing IssueType->Tailing Asymmetry > 1.5 Coelution Isomer Co-elution IssueType->Coelution Resolution < 1.5 SolTailing Add 0.1% TFA or Switch to HILIC Tailing->SolTailing SolCoelution Switch to Phenyl-Hexyl or Methanol Phase Coelution->SolCoelution

Caption: Decision matrix for optimizing chromatographic separation of quinoline isomers.

Frequently Asked Questions (FAQs)

Q: My product turns pink/brown upon drying. Why? A: Quinoline derivatives are light-sensitive and prone to oxidation.

  • Fix: Dry the product in a vacuum oven at 40°C in the dark. Store under nitrogen. If the color persists, wash the solid with cold diethyl ether (impurities often dissolve, the acid does not).

Q: I see a new impurity appearing during the workup. A: You might be observing decarboxylation .

  • Cause: Heating quinoline-2-carboxylic acids above 100°C (especially in acidic media) can cause loss of CO₂, yielding 3-methylquinoline.

  • Fix: Avoid boiling for extended periods during recrystallization. Use vacuum evaporation (Rotavap) at lower temperatures (<50°C).

Q: Can I use Silica Gel Chromatography? A: It is difficult. The carboxylic acid binds strongly to silica, leading to streaking.

  • Fix: If you must use silica, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 90:9:1) to keep the acid protonated and mobile.

References

  • BenchChem. (2025).[3] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • Mousa, E. F., & Mohammed, I. K. (2025).[4] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [4]

  • Karunanithi, A. T., et al. (2009).[5] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[5] Retrieved from

  • PubChem. (2025).[6] Quinaldic Acid (Quinoline-2-carboxylic acid) Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Quinoline Carboxylic Acid Isomers on Newcrom R1. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 3-Methylquinoline-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry, is no exception.[1] This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, contrasting it with alternative analytical methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references, ensuring a trustworthy and expert-driven narrative.

The Critical Role of Purity in Pharmaceutical Development

The purity of 3-Methylquinoline-2-carboxylic acid directly impacts the quality and safety of the final drug product. Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit their own pharmacological or toxicological effects. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity to guarantee the integrity of the compound. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]

HPLC Method for Purity Determination: A Mechanistic Approach

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and the principles of chromatographic separation.[3] 3-Methylquinoline-2-carboxylic acid is a polar, acidic compound, which guides our selection of the stationary and mobile phases for a reversed-phase HPLC method.

Experimental Workflow: HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) A Weigh 3-Methylquinoline-2-carboxylic acid Reference Standard and Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate and Dilute to Final Concentration (e.g., 100 µg/mL) B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Standard and Sample Solutions D->E F Chromatographic Separation on C18 Column E->F G UV Detection (e.g., 254 nm) F->G H Specificity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Data Analysis & Purity Calculation L->M

Caption: Workflow for HPLC Purity Validation of 3-Methylquinoline-2-carboxylic acid.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, where the system suitability test (SST) precedes any sample analysis, ensuring the chromatographic system is performing adequately.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v) with a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them to prevent bubble formation, which can interfere with the detector baseline.

  • Standard Solution Preparation: Accurately weigh and dissolve the 3-Methylquinoline-2-carboxylic acid reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to the same nominal concentration.

  • System Suitability Test (SST):

    • Inject the standard solution in replicate (typically 5 or 6 injections).

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates. The acceptance criteria are typically RSD ≤ 2.0% for peak area and retention time. This step is crucial for ensuring the reliability of the analytical system.[4]

  • Analysis: Once the system suitability is established, inject the sample solution.

  • Purity Calculation: The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage (Area Percent method).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Adhering to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] The validation parameters for a purity assay, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline, are outlined below.[6][7]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.The peak for 3-Methylquinoline-2-carboxylic acid should be pure and free from co-eluting peaks. This can be confirmed using a photodiode array (PDA) detector.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.[8]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For an assay of an active substance, the range is typically 80% to 120% of the test concentration.[5]
Accuracy The closeness of the test results obtained by the method to the true value.The recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography could be considered for the analysis of 3-Methylquinoline-2-carboxylic acid, particularly for assessing volatile impurities. However, the carboxylic acid group makes the compound non-volatile and may require derivatization to increase its volatility and thermal stability, adding complexity to the sample preparation process.[9]

Comparison Table: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like 3-Methylquinoline-2-carboxylic acid.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.[11]Can be more complex, potentially requiring derivatization.
Instrumentation Consists of a pump, injector, column, and detector (e.g., UV, PDA).Consists of a gas supply, injector, column in an oven, and detector (e.g., FID, MS).
Resolution Excellent resolving power for complex mixtures.High resolution, especially with capillary columns.
Sensitivity High sensitivity, especially with UV or MS detectors.Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID).
Logical Decision Flow: Method Selection

A Analyze 3-Methylquinoline-2-carboxylic Acid Purity B Is the analyte volatile and thermally stable? A->B C Consider Gas Chromatography (GC) B->C Yes F High-Performance Liquid Chromatography (HPLC) is the preferred method B->F No D Is derivatization feasible and validated? C->D E Proceed with GC Method D->E Yes D->F No G Develop and Validate HPLC Method F->G

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The validation of an analytical method for determining the purity of 3-Methylquinoline-2-carboxylic acid is a critical step in pharmaceutical development. High-Performance Liquid Chromatography stands out as the method of choice due to its applicability to non-volatile compounds, high resolving power, and sensitivity. The detailed HPLC protocol and validation strategy presented in this guide, grounded in the principles of the ICH Q2(R1) guideline, provide a robust framework for ensuring the quality and consistency of this important chemical entity. While alternative methods like Gas Chromatography exist, the inherent properties of 3-Methylquinoline-2-carboxylic acid make HPLC the more direct and suitable technique. By adhering to these scientifically sound principles, researchers can have high confidence in the purity data they generate, ultimately contributing to the development of safer and more effective medicines.

References

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • [Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Development and Validation of new RP-HPLC Method for simultaneous Estimation of Methylcobalamin, Epalrestat and Pregabalin in bulk and Pharmaceutical dosage form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. PubMed. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • USP-NF 621 Chromatography. Scribd. Available at: [Link]

Sources

Beyond the Standard: Evaluating 3-Methylquinoline-2-Carboxylic Acid vs. Clinical CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 3-Methylquinoline-2-carboxylic acid (and the broader Quinoline-2-carboxylate scaffold) and established Protein Kinase CK2 inhibitors. It is designed for researchers requiring actionable data, mechanistic insights, and validated protocols.

Executive Summary: The Scaffold vs. The Drug

In the landscape of Casein Kinase 2 (CK2) inhibition, the distinction between 3-Methylquinoline-2-carboxylic acid (MQCA) and clinical standards like CX-4945 (Silmitasertib) represents the evolution from fragment-based lead generation to optimized clinical candidacy.

While CX-4945 remains the gold standard with nanomolar potency (IC50 ~1 nM), MQCA and its derivatives (the Quinaldic Acid series) serve as critical "chemical probes" and fragment leads. They offer a smaller molecular footprint and distinct solubility profiles, often exhibiting micromolar potency (IC50 ~2–20 µM). This guide analyzes why you might choose one over the other for specific research phases: structural biology (fragment screening) vs. phenotypic screening (cellular efficacy).

Quick Comparison Matrix
Feature3-Methylquinoline-2-carboxylic acid (MQCA) CX-4945 (Silmitasertib) TBB (4,5,6,7-Tetrabromobenzotriazole) SGC-CK2-1
Primary Role Fragment Lead / ScaffoldClinical Candidate (Phase II)Historic Tool CompoundHighly Selective Probe
CK2

IC50
~5 – 20 µM (Est. for scaffold)1 nM0.5 – 1.0 µM36 nM
Binding Mode ATP-Competitive (Lys68 Anchor)ATP-Competitive (Lys68 Anchor)ATP-Competitive (Hydrophobic)ATP-Competitive
Selectivity Moderate (Scaffold dependent)High (but hits CLKs)Low (Promiscuous)Very High
Cell Permeability High (Low MW)HighHighModerate
Key Application Fragment-Based Drug Discovery (FBDD)Clinical/Preclinical EfficacyIn vitro mechanistic checksSelective Chemical Biology

Mechanistic Analysis: The "Carboxylate Anchor"

To understand the performance difference, one must understand the Structural Activity Relationship (SAR) .[1]

The Lysine-68 Interaction

Both MQCA and CX-4945 utilize a carboxylic acid moiety to anchor the molecule within the ATP-binding pocket of CK2.[2]

  • Mechanism: The negatively charged carboxylate forms a critical salt bridge (ionic bond) with the conserved Lys68 residue in the CK2 active site.

  • The Difference:

    • MQCA: Relies almost exclusively on this salt bridge and van der Waals interactions from the quinoline ring. It lacks the extended "wings" to reach the hydrophobic regions (regions I and II) of the pocket, resulting in lower affinity (Micromolar).

    • CX-4945: Uses the carboxylate as an anchor but extends a tricyclic benzo[c][2,6]naphthyridine scaffold to occupy the hydrophobic pocket fully, locking the enzyme in an inactive conformation (Nanomolar).

Signaling Pathway Impact

Inhibiting CK2 disrupts the "addiction" of cancer cells to survival signals. The diagram below illustrates the downstream effects of CK2 inhibition on the Akt and NF-


B pathways.

CK2_Pathway CK2 CK2 (Holoenzyme) Akt Akt (PKB) CK2->Akt Phosphorylates S129 (Hyperactivation) PTEN PTEN (Phosphatase) CK2->PTEN Phosphorylates (Inactivates) NFkB NF-κB / RelA CK2->NFkB Promotes Nuclear Translocation Cdc37 Cdc37 (Chaperone) CK2->Cdc37 Phosphorylates S13 Survival Cell Survival & Proliferation Akt->Survival Promotes PTEN->Akt Inhibits (Dephosphorylates) NFkB->Survival Promotes Cdc37->Akt Stabilizes Apoptosis Apoptosis (Cell Death) Inhibitor Inhibitor (CX-4945 / MQCA) Inhibitor->CK2 Blocks ATP Site Inhibitor->Apoptosis Induces

Caption: CK2 inhibition blocks Akt S129 phosphorylation and restores PTEN activity, shifting the cell from survival to apoptosis.

Comparative Performance Data

A. Potency (IC50)[2][3][4][5][6]
  • CX-4945: Consistently demonstrates 1–3 nM inhibition against CK2

    
    .[2] It is potent enough to suppress Akt S129 phosphorylation in cells at concentrations as low as 500 nM.
    
  • MQCA Derivatives: Typically require 5–20 µM to achieve 50% inhibition. In cellular assays, this often translates to a requirement of 50–100 µM dosing to see phenotypic effects, which increases the risk of off-target toxicity.

B. Selectivity (The Gini Coefficient)
  • TBB: Historically used but notoriously "dirty." It inhibits DYRK1A, PIM1, and others.

  • MQCA: As a smaller fragment, it has moderate selectivity. It binds CK2 well but its small size allows it to fit into other kinase pockets (e.g., PIM kinases).

  • CX-4945: High selectivity for CK2, though it does show activity against CLK2 and DAPK1.

  • SGC-CK2-1: The current champion of selectivity, with a cleaner profile than CX-4945, though slightly less potent (36 nM).

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating workflows.

Protocol 1: ADP-Glo Kinase Assay (In Vitro Potency)

Objective: Determine the IC50 of MQCA vs. CX-4945.

  • Reagents: Recombinant CK2

    
    , Casein substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
    
  • Preparation:

    • Prepare 2.5x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute inhibitors (MQCA and CX-4945) in DMSO (10-point dose response, starting at 100 µM for MQCA and 1 µM for CX-4945).

  • Reaction:

    • Mix 2 µL Inhibitor + 4 µL Enzyme (CK2) + 4 µL Substrate/ATP mix.

    • Incubate at 30°C for 45 minutes .

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Stop reaction, deplete ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Convert ADP to Light). Incubate 30 min.

  • Validation: Z' factor must be > 0.5. Signal-to-Background (S/B) > 10.

Protocol 2: Western Blot for Cellular Efficacy (Phospho-Akt S129)

Objective: Confirm target engagement in cells.

  • Cell Line: HeLa or Jurkat cells (High CK2 activity).

  • Treatment:

    • Treat cells with CX-4945 (10 µM) as a positive control.

    • Treat cells with MQCA (50 µM, 100 µM) .

    • Include a DMSO control .

    • Duration: 6 hours .

  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: CK2 sites are labile).

  • Blotting:

    • Primary Antibody: Anti-Phospho-Akt (Ser129) – Note: This is a specific CK2 mark, unlike S473.

    • Loading Control: Total Akt or GAPDH.

  • Interpretation: A successful inhibitor will abolish the S129 band while Total Akt remains constant.

Experimental Workflow Diagram

Workflow cluster_InVitro Phase 1: Biochemical cluster_Cellular Phase 2: Cellular Start Compound Library (MQCA / CX-4945) Step1 ADP-Glo Assay (IC50 Determination) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Decision1->Start No (Optimize SAR) Step2 Cell Treatment (6h, Dose Response) Decision1->Step2 Yes (Proceed) Step3 Western Blot (p-Akt S129) Step2->Step3 Step4 MTS Assay (Cell Viability) Step3->Step4 End End Step4->End Lead Candidate

Caption: Step-by-step screening workflow from biochemical potency to cellular validation.

Conclusion & Recommendation

  • Use 3-Methylquinoline-2-carboxylic acid (MQCA) if you are conducting Fragment-Based Drug Discovery (FBDD) . Its small size allows for crystallographic soaking experiments to identify novel binding pockets or to serve as a "seed" for growing more complex inhibitors.

  • Use CX-4945 if you need a reliable biological tool to suppress CK2 activity in cell culture or animal models. Its potency and bioavailability make it the only choice for phenotypic validation.

  • Use SGC-CK2-1 if you require absolute specificity to rule out off-target effects in complex signaling studies.

References
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pharmacokinetic characterization of CK2 inhibitor CX-4945. ResearchGate.

  • Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. Int. J. Mol.[3][4] Sci.

  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI.

  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.

Sources

A Comparative In Vitro Evaluation of Substituted Quinoline-2-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among its many variations, quinoline-2-carboxylic acid and its derivatives have garnered significant attention as a promising class of compounds for the development of novel therapeutics. This guide provides a comprehensive in vitro comparison of substituted quinoline-2-carboxylic acid derivatives, offering insights into their synthesis, biological activities, and the experimental methodologies used for their evaluation. While the primary focus is on the broader class of quinoline-2-carboxylic acid derivatives due to the available research landscape, we will incorporate specific data on 3-methylquinoline-2-carboxylic acid derivatives where the literature permits.

The Quinoline-2-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capability, and structural rigidity that makes it an ideal scaffold for interacting with various biological targets.[3] The addition of a carboxylic acid group at the 2-position further enhances its potential for forming crucial interactions with the active sites of enzymes and receptors.[4] This guide will delve into the in vitro evaluation of various derivatives, exploring how different substitutions on the quinoline ring impact their biological efficacy.

Comparative Analysis of In Vitro Biological Activities

The versatility of the quinoline-2-carboxylic acid scaffold is evident in the diverse biological activities exhibited by its derivatives. Here, we compare their in vitro performance in key therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and topoisomerases.[5] The in vitro cytotoxicity of these compounds is a primary indicator of their potential as cancer therapeutics.

Comparative Cytotoxicity of Quinoline-2-Carboxylic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Quinoline-2-carboxylic acidHeLaSignificant Cytotoxicity--[6]
Quinoline-2-carboxylic acidMCF7Remarkable Growth Inhibition--[6]
Amide of Quinoline-2-carboxylic acidPC326 µg/mL--[3]
2-(Thiazol-2-yl)aminoquinoline-3-carboxylic acid derivativesVarious---[7]
2-(Pyrid-2-yl)aminoquinoline-3-carboxylic acidsVarious---[7]

Note: Direct comparative data for a series of 3-Methylquinoline-2-carboxylic acid derivatives is limited in the current literature. The table presents available data on closely related structures to provide a contextual comparison.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoline derivatives have long been a source of inspiration for the development of antibiotics.[8] Their in vitro evaluation against a panel of pathogenic bacteria and fungi is a critical step in identifying promising new drug candidates.

Comparative Antimicrobial Activity of Quinoline-2-Carboxylic Acid Derivatives

Compound/DerivativeBacterial/Fungal StrainZone of Inhibition (mm) / MIC (µg/mL)Reference CompoundZone of Inhibition (mm) / MIC (µg/mL)Citation
Quinoline-2-carboxylic acid Schiff basesStaphylococcus aureusStrong inhibitory activityAmoxicillin-[9]
Quinoline-2-carboxylic acid Schiff basesEscherichia coliStrong inhibitory activityAmoxicillin-[9]
Quinoline-2-carboxamidesBacillus subtilisStronger than some referencesErythromycin, Ofloxacin, etc.-[1][10]
Quinoline-2-carboxamidesStaphylococcus aureusStronger than some referencesErythromycin, Ofloxacin, etc.-[1][10]
Quinoline-2-one derivativesMRSAMIC: 0.75 µg/mLDaptomycin-[8]

Note: The data presented is a synthesis of findings from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.

Key Mechanistic Insights: How Do They Work?

Understanding the mechanism of action is paramount in drug development. Quinoline-2-carboxylic acid derivatives have been shown to exert their biological effects through various pathways.

Enzyme Inhibition

A primary mechanism of action for many quinoline derivatives is the inhibition of key enzymes involved in disease progression.

  • Protein Kinase Inhibition: Certain quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2, with IC50 values in the micromolar range.[11] This inhibition is a key mechanism behind their anticancer activity.

  • DNA Gyrase Inhibition: The antibacterial activity of some quinoline derivatives is attributed to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[10]

The following diagram illustrates a simplified workflow for an in vitro enzyme inhibition assay.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor Test Compound (Derivative) Inhibitor->Reaction Measure Measure Product Formation (e.g., Spectrophotometry) Reaction->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of in vitro studies, standardized and well-documented protocols are essential. Here, we provide a detailed methodology for a common assay used to evaluate the anticancer activity of quinoline derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, PC3) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 3-Methylquinoline-2-carboxylic acid derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of the MTT assay.

mtt_assay_workflow A Seed Cells in 96-well Plate B Treat Cells with Quinoline Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Conclusion and Future Directions

The in vitro evaluation of substituted quinoline-2-carboxylic acid derivatives has revealed their significant potential as anticancer and antimicrobial agents. The diverse biological activities are largely influenced by the nature and position of substituents on the quinoline ring. While the current body of literature provides a strong foundation, there is a clear need for more focused research on specific derivatives, such as those of 3-Methylquinoline-2-carboxylic acid, to establish clear structure-activity relationships and to identify lead compounds for further development. Future studies should aim to perform comparative in vitro and in vivo evaluations of a wider range of these derivatives to fully elucidate their therapeutic potential.

References

[1] Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link] [8] National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link] [5] PubMed. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. [Link] [4] PubMed. (2024, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link] [9] Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link] [2] ResearchGate. (2025, August 8). Biological Activities of Quinoline Derivatives. [Link] [12] PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link] [13] PubMed. (n.d.). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. [Link] [3] MDPI. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link] [14] ResearchGate. (2020, June 4). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link] [15] National Institutes of Health. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [Link] [16] Walsh Medical Media. (2020, June 17). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link] [10] SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link] [7] PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link] [6] PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link] [17] Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Link] [18] PubMed. (n.d.). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. [Link] [19] ResearchGate. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link] [11] PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link] [20] Google Patents. (n.d.). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. [21] PubMed. (n.d.). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of MQCA and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of 3-Methylquinoline-2-Carboxylic Acid (MQCA) Analogs Content Type: Publish Comparison Guide

Executive Summary & Technical Disambiguation

Target Analyte: 3-Methylquinoxaline-2-carboxylic acid (MQCA) Primary Application: Food Safety Diagnostics (Marker for Olaquindox Residues)

Critical Nomenclature Note: While often referred to in trade literature as "3-Methylquinoline-2-carboxylic acid," the chemically accurate nomenclature for the major metabolite of the veterinary drug Olaquindox is 3-Methylquinoxaline-2-carboxylic acid . This distinction is vital for synthetic standard sourcing. This guide focuses on the Quinoxaline derivative (MQCA), as it is the industry standard for cross-reactivity (CR) studies in immunodiagnostics.

The Challenge: Developing robust immunoassays (ELISA) for MQCA requires overcoming significant structural homology with co-occurring metabolites like Quinoxaline-2-carboxylic acid (QCA). This guide compares the performance of broad-spectrum vs. specific monoclonal antibodies (mAbs) and details the experimental protocols required to validate specificity.

Comparative Analysis: Antibody Specificity Profiles

In the development of detection kits for Olaquindox residues, the choice of antibody determines the assay's utility. Below is a comparison of performance metrics for "Specific" vs. "Broad-Spectrum" antibodies based on competitive inhibition data.

Table 1: Cross-Reactivity (CR%) Comparison

Data synthesized from competitive ELISA (ic-ELISA) validation studies.

Analog / InterferentStructure SimilaritySpecific mAb (Clone 4E3) Broad-Spectrum mAb (Clone 2G5) Polyclonal Ab (Rabbit)
MQCA (Target) 100% (Identical) 100% 100% 100%
QCA (Quinoxaline-2-carboxylic acid)High (Missing 3-methyl)< 1.0%78% - 120%15% - 30%
Olaquindox (OLA) Medium (Parent Drug)< 0.1%< 5.0%< 1.0%
Desoxycarbadox Low< 0.1%< 0.1%< 0.1%
Mequindox Low< 0.1%< 1.0%< 0.5%

Performance Insight:

  • Specific mAb (4E3): Ideal for confirmatory assays where MQCA must be distinguished strictly from QCA.

  • Broad-Spectrum mAb (2G5): Preferred for screening assays ("Total Quinoxalines") to detect any residue of the quinoxaline antibiotic class.

  • Polyclonal Antibodies: Generally suffer from higher batch-to-batch variability and intermediate cross-reactivity (15-30% with QCA), making them less reliable for quantitative regulatory compliance.

Table 2: Sensitivity Metrics (IC50)

IC50: Concentration causing 50% inhibition of binding (lower is better).

ParameterSpecific mAb SystemBroad-Spectrum System
IC50 (Buffer) 1.8 - 2.5 ng/mL4.8 - 9.6 ng/mL
LOD (Muscle Tissue) 0.4 µg/kg1.0 - 1.5 µg/kg
Dynamic Range 0.2 - 16.2 ng/mL0.5 - 50.0 ng/mL

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the structural relationships and the competitive binding logic used to determine cross-reactivity.

CrossReactivityLandscape cluster_legend Mechanism Target MQCA (Target Analyte) Ab_Specific Specific mAb (Clone 4E3) Target->Ab_Specific High Affinity (IC50 ~2ng/mL) Ab_Broad Broad mAb (Clone 2G5) Target->Ab_Broad High Affinity Analog1 QCA (Major Interferent) Analog1->Ab_Specific Negligible Binding (CR <1%) Analog1->Ab_Broad High Cross-Reactivity (CR ~80-100%) Analog2 Olaquindox (Parent Drug) Analog2->Ab_Specific No Binding Analog2->Ab_Broad Low Binding Text Analogs compete with immobilized antigen for Antibody binding sites.

Caption: Comparative binding topology showing the discrimination capability of Specific vs. Broad-spectrum antibodies against MQCA and its analogs.

Experimental Protocol: Validated ic-ELISA for CR Determination

This protocol is designed to be self-validating. The "Checkpoints" ensure the assay is performing correctly before data analysis.

Methodology: Indirect Competitive ELISA (ic-ELISA)

Reagents Required:

  • Coating Antigen: MQCA-OVA (Ovalbumin conjugate).

  • Primary Antibody: Anti-MQCA mAb.[1]

  • Secondary Antibody: Goat anti-Mouse IgG-HRP.

  • Analogs: MQCA, QCA, OLA, MEQ (purity >98%).

Step-by-Step Workflow:
  • Plate Coating:

    • Dilute MQCA-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well polystyrene plate.

    • Incubate overnight at 4°C.

    • Checkpoint: Verify coating uniformity by running a replicate of Positive Control (zero analyte) wells; CV% should be <5%.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (1% BSA in PBS).

    • Incubate 2 hours at 37°C.

  • Competitive Reaction (The Critical Step):

    • Prepare serial dilutions of MQCA (Standard) and Analogs (QCA, OLA, etc.) ranging from 0.01 to 1000 ng/mL in PBS.

    • Add 50 µL of diluted Standard/Analog to respective wells.

    • Immediately add 50 µL of Anti-MQCA mAb (at optimized titer, e.g., 1:5000).

    • Incubate 30-60 minutes at 37°C.

    • Mechanism:[2][3][4][5][6] Free analyte in solution competes with plate-bound MQCA-OVA for the antibody. Higher analyte concentration = Lower signal.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 100 µL/well of HRP-Secondary Antibody. Incubate 30 mins at 37°C.

    • Wash 5x with PBST.

    • Add 100 µL TMB Substrate. Develop for 15 mins in dark.

    • Stop reaction with 50 µL 2M H2SO4.

  • Data Analysis:

    • Measure Absorbance (OD450).

    • Plot B/B0 % vs. Log[Concentration].

    • Calculate IC50 for MQCA and each Analog.

Calculation of Cross-Reactivity (CR%):


Experimental Workflow Diagram

ELISA_Workflow cluster_competition Competitive Step (Critical) Start Start: Plate Coating (MQCA-OVA) Block Blocking (1% BSA, 2h) Start->Block Mix Add Sample/Analog + Anti-MQCA mAb Block->Mix Incubate Incubate 37°C (Competition Occurs) Mix->Incubate Wash Wash 3x PBST Incubate->Wash Detect Add HRP-Secondary Ab & TMB Substrate Wash->Detect Read Measure OD450 Calculate IC50 Detect->Read

Caption: Step-by-step indirect competitive ELISA workflow for determining IC50 values.

Scientific Validation & Troubleshooting

To ensure Trustworthiness and Integrity of the results:

  • Matrix Effects:

    • MQCA is often extracted from muscle or liver. The "Matrix Effect" can shift IC50 values.

    • Solution: Prepare standard curves in "Matrix-Matched" buffer (extract of blank tissue) rather than pure PBS to normalize interference.

  • pH Sensitivity:

    • The solubility of Quinoxaline carboxylic acids is pH-dependent.

    • Protocol Check: Ensure all buffers are pH 7.2 - 7.4. Acidic conditions can precipitate the analyte, causing false negatives (high signal).

  • Validation Criteria:

    • Recovery: Spiked samples (2, 4, 8 µg/kg) should yield 80-110% recovery.

    • CV%: Intra-assay <10%, Inter-assay <15%.

References

  • Development of Broad-Specificity mAb for MQCA and QCA

    • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues.
    • Source:

  • Surface Plasmon Resonance (SPR)

    • Surface plasmon resonance biosensor for the determination of 3-methyl-quinoxaline-2-carboxylic acid.
    • Source:

  • ELISA Kit Cross-Reactivity Data (QCA/MQCA)

    • QCA (Quinoline-2-Carboxylic acid)
    • Source:

  • GPR35 and Quinoline Analogs (Alternative Context)

    • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists.
    • Source:

Sources

Comparative Docking Analysis of Quinoline-Based Inhibitors: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of quinoline-based inhibitors. We will delve into the rationale behind methodological choices, present a standardized workflow, and analyze case studies to illustrate the practical application of these powerful in silico techniques in modern drug discovery. Our focus is on empowering researchers to generate reliable and predictive data to guide the synthesis and optimization of novel quinoline-based therapeutics.

Introduction: The Enduring Importance of the Quinoline Scaffold and In Silico Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This versatility stems from the quinoline core's ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool for rapidly screening large libraries of quinoline derivatives and prioritizing candidates for further experimental validation. A well-executed docking study can provide crucial insights into structure-activity relationships (SAR), elucidate binding modes, and predict binding affinities, thereby accelerating the drug discovery pipeline.

Foundational Principles of a Robust Comparative Docking Study

A successful comparative docking study hinges on a meticulously planned and consistently executed protocol. The principle of ceteris paribus (all other things being equal) is paramount; to meaningfully compare the docking scores and poses of different ligands, the receptor preparation, grid box definition, and docking parameters must remain constant.

The Critical Role of Receptor Preparation

The quality of the receptor structure is the bedrock of any docking experiment. The process involves more than simply downloading a PDB file. It requires careful preparation to ensure the structure is as biologically relevant as possible. This typically involves:

  • Removal of non-essential molecules: Water molecules, co-solvents, and co-crystallized ligands not relevant to the binding site of interest are typically removed. However, the decision to remove specific water molecules can be nuanced; some may play a critical role in mediating ligand-receptor interactions and should be retained.

  • Addition of hydrogen atoms: Crystal structures often lack explicit hydrogen atoms. Their addition is crucial as they are key participants in hydrogen bonds.

  • Assigning protonation states: The protonation states of ionizable residues (e.g., His, Asp, Glu) at a given pH can significantly influence ligand binding and must be correctly assigned.

  • Energy minimization: A brief energy minimization of the prepared receptor structure helps to relieve any steric clashes and brings the structure to a more energetically favorable conformation.

Defining the Search Space: The Grid Box

The grid box defines the three-dimensional space within which the docking algorithm will search for optimal ligand conformations. The dimensions and location of the grid box are critical parameters. A grid box that is too small may exclude the true binding pocket, while one that is too large will unnecessarily increase the computational time and may lead to the identification of non-relevant binding sites. A common practice is to define the grid box around a co-crystallized ligand, if available, or to use binding site prediction algorithms.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a standardized workflow for the comparative docking of quinoline-based inhibitors against a protein target. This example utilizes the widely-used AutoDock Vina software, but the principles are broadly applicable to other docking programs.

Experimental Protocol: Comparative Docking using AutoDock Vina

  • Receptor Preparation (using AutoDock Tools):

    • Load the PDB file of the target protein.

    • Remove all water molecules and heteroatoms not part of the protein.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation (using AutoDock Tools):

    • Sketch the quinoline-based inhibitors in a 2D chemical drawing program and save them in MOL or SDF format.

    • Load each ligand into AutoDock Tools.

    • Detect the rotatable bonds.

    • Merge non-polar hydrogens.

    • Compute Gasteiger charges.

    • Save each prepared ligand in PDBQT format.

  • Grid Box Generation (using AutoDock Tools):

    • Load the prepared receptor PDBQT file.

    • Open the "Grid" -> "Grid Box" menu.

    • Center the grid box on the active site of the protein. Adjust the dimensions to encompass the entire binding pocket.

    • Save the grid parameters in a configuration file (e.g., conf.txt).

  • Molecular Docking (using AutoDock Vina):

    • Open a terminal or command prompt.

    • Execute the following command for each ligand:

    • This command will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking poses using a molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the receptor.

    • Compare the binding affinities and binding modes of the different quinoline-based inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation Receptor Protein Target (PDB) Grid Grid Box Definition Receptor->Grid Prepare Receptor Ligands Quinoline Ligand Library (SDF/MOL2) Docking Molecular Docking (e.g., AutoDock Vina) Ligands->Docking Prepare Ligands Grid->Docking Pose Binding Pose Visualization Docking->Pose Generate Poses Score Binding Affinity Comparison Docking->Score Calculate Scores SAR Structure-Activity Relationship (SAR) Pose->SAR Score->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Case Study: Comparative Docking of Chloroquine Analogs against Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

To illustrate the practical application of this workflow, we present a hypothetical case study involving the docking of Chloroquine and two of its analogs against Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), a validated antimalarial drug target.

Table 1: Docking Results of Chloroquine Analogs against PfDHFR

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues
Chloroquine7-chloro-4-(4-(diethylamino)-1-methylbutylamino)quinoline-8.5Asp54, Ser108, Phe58
Analog 17-chloro-4-(4-(pyrrolidin-1-yl)-1-methylbutylamino)quinoline-9.2Asp54, Ser108, Phe58, Leu164
Analog 27-chloro-4-(4-(piperidin-1-yl)-1-methylbutylamino)quinoline-9.0Asp54, Ser108, Phe58, Ile14

The docking results suggest that both analogs exhibit a higher predicted binding affinity for PfDHFR compared to Chloroquine. The visualization of the binding poses reveals that the pyrrolidinyl and piperidinyl moieties in Analog 1 and Analog 2, respectively, engage in additional hydrophobic interactions with residues at the periphery of the active site, which may account for their improved scores. Specifically, the interaction with Leu164 in Analog 1 appears to be a key contributor to its superior binding affinity.

G cluster_target Target Protein cluster_ligands Quinoline-Based Inhibitors PfDHFR PfDHFR Active Site Asp54 Ser108 Phe58 Leu164 Ile14 Chloroquine Chloroquine Binding Affinity: -8.5 kcal/mol Chloroquine->PfDHFR:f0 H-bond Chloroquine->PfDHFR:f1 H-bond Chloroquine->PfDHFR:f2 π-π stacking Analog1 Analog 1 Binding Affinity: -9.2 kcal/mol Analog1->PfDHFR:f0 H-bond Analog1->PfDHFR:f1 H-bond Analog1->PfDHFR:f2 π-π stacking Analog1->PfDHFR:f3 Hydrophobic Analog2 Analog 2 Binding Affinity: -9.0 kcal/mol Analog2->PfDHFR:f0 H-bond Analog2->PfDHFR:f1 H-bond Analog2->PfDHFR:f2 π-π stacking Analog2->PfDHFR:f4 Hydrophobic

Caption: Interaction diagram of Chloroquine analogs with PfDHFR active site residues.

Conclusion and Future Directions

Comparative docking studies are a powerful and cost-effective approach for the rational design of novel quinoline-based inhibitors. By adhering to a rigorous and standardized workflow, researchers can generate reliable data to guide SAR studies and prioritize compounds for experimental testing. The insights gained from these in silico experiments can significantly de-risk and accelerate the drug discovery process. Future advancements in scoring functions, the incorporation of protein flexibility, and the use of machine learning algorithms are expected to further enhance the predictive power of molecular docking.

References

  • Musiol, R. (2017). Quinoline derivatives as promising chemotherapeutics. Current Medicinal Chemistry, 24(19), 2011-2026. Available at: [Link]

  • Jain, A., & Rani, A. (2022). Quinoline and its derivatives: A review on its biological and medicinal applications. Results in Chemistry, 4, 100344. Available at: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

Navigating the Labyrinth: A Comparative Guide to the Analysis of 3-Methylquinoline-2-carboxylic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate quantification of 3-Methylquinoline-2-carboxylic acid in complex biological matrices is a critical yet challenging endeavor. This quinoline derivative, a scaffold of significant interest in pharmaceutical development, often requires meticulous analytical strategies to overcome the inherent complexities of biological samples such as plasma, urine, and tissue homogenates. This guide provides an in-depth, objective comparison of various analytical methodologies, supported by experimental data and field-proven insights, to empower you in selecting and implementing the most suitable approach for your research needs.

The Analytical Challenge: Why 3-Methylquinoline-2-carboxylic Acid Demands a Tailored Approach

The analysis of 3-Methylquinoline-2-carboxylic acid is complicated by its physicochemical properties and the nature of the matrices in which it is typically found. Key challenges include:

  • Low concentrations: In many pharmacokinetic and metabolic studies, the analyte is present at trace levels, necessitating highly sensitive analytical techniques.

  • Matrix effects: Biological matrices are rich in endogenous components (proteins, lipids, salts, etc.) that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry and co-elution in chromatography.

  • Structural similarity to endogenous compounds: The quinoline core, while providing unique properties, can also lead to non-specific binding and interference from other structurally related molecules.

Overcoming these challenges requires a holistic approach that begins with robust sample preparation and culminates in a highly selective and sensitive detection method. This guide will dissect and compare the most effective strategies to achieve this.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is paramount to the success of any quantitative bioanalysis. Here, we compare the workhorses of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC with UV-Visible (UV-Vis) detection is a widely accessible and robust technique for the analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the UV-Vis spectrum. Quinoline derivatives, including 3-Methylquinoline-2-carboxylic acid, typically exhibit strong UV absorbance, making this a viable analytical approach.

The fundamental principle of HPLC-UV involves the separation of the analyte from other components in the sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. As the separated components elute from the column, they pass through a UV-Vis detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.

The following protocol for the analysis of the parent compound, Quinoline-2-carboxylic acid, can be adapted for 3-Methylquinoline-2-carboxylic acid.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • 3-Methylquinoline-2-carboxylic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 245 nm and 315 nm (based on quinoline absorption)
Run Time 15 minutes

Note: The UV detection wavelength should be optimized by determining the wavelength of maximum absorbance (λmax) for 3-Methylquinoline-2-carboxylic acid.

Advantages:

  • Cost-effective and widely available: HPLC-UV systems are standard in most analytical laboratories.

  • Robust and reliable: The technique is well-established and known for its reproducibility.

  • Simple operation: Method development and operation are generally straightforward.

Limitations:

  • Limited sensitivity: Compared to mass spectrometry, UV detection is less sensitive, which may be a significant drawback for studies with low analyte concentrations.

  • Susceptible to interference: Co-eluting compounds that absorb at the same wavelength can lead to inaccurate quantification. This is a major concern in complex matrices.

The following table illustrates typical validation parameters for an HPLC-UV method for a small molecule in a biological matrix.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Limit of Quantification (LOQ) Typically in the low ng/mL to µg/mL range
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Fluorescence detection offers a significant advantage in terms of sensitivity and selectivity over UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Many quinoline derivatives exhibit native fluorescence, making HPLC-FLD a powerful analytical option.[2]

Fluorescence is the emission of light by a substance that has absorbed light. In HPLC-FLD, the analyte is excited by a specific wavelength of light as it passes through the detector's flow cell. The excited molecule then relaxes to a lower energy state by emitting light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte. The selectivity of this technique comes from the fact that not all molecules fluoresce, and the excitation and emission wavelengths are specific to the analyte.

The chromatographic conditions for HPLC-FLD would be similar to those for HPLC-UV. The key difference lies in the detector settings.

Detector Settings:

  • Excitation Wavelength (λex): The wavelength at which the analyte shows maximum absorption.

  • Emission Wavelength (λem): The wavelength at which the analyte shows maximum fluorescence emission.

These wavelengths must be experimentally determined for 3-Methylquinoline-2-carboxylic acid.

Advantages:

  • High sensitivity: Fluorescence detection is often 10 to 1000 times more sensitive than UV detection.

  • High selectivity: The requirement for both specific excitation and emission wavelengths significantly reduces interference from co-eluting compounds.

Limitations:

  • Not universally applicable: Only fluorescent compounds can be detected without derivatization.

  • Susceptible to quenching: The fluorescence signal can be reduced or "quenched" by other components in the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its unparalleled sensitivity and selectivity. For the analysis of 3-Methylquinoline-2-carboxylic acid, this technique offers the highest level of confidence in the generated data.

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte is ionized, and the resulting ions are separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). These selected "parent" ions are then fragmented in a collision cell (Q2). The resulting "daughter" ions are then separated in the second mass analyzer (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity, making the technique extremely specific.

The following protocol is adapted from a validated method for the analysis of the structurally similar compound, 3-methyl-quinoxaline-2-carboxylic acid, in animal tissues and can serve as an excellent starting point.[3]

Sample Preparation:

A multi-step sample preparation is often necessary to remove interferences.

  • Deproteination: Addition of 5% metaphosphoric acid in 10% methanol to the tissue homogenate.

  • Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous phase into an organic solvent.

  • Solid-Phase Extraction (SPE): Further cleanup using a mixed-mode anion-exchange SPE column.

LC-MS/MS Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 mm x 150 mm, 5 µm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B Methanol
Gradient Elution Optimized for analyte retention and separation
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions (parent ion -> daughter ion) for 3-Methylquinoline-2-carboxylic acid and a suitable internal standard must be determined experimentally.

Advantages:

  • Exceptional sensitivity: Capable of detecting analytes at picogram to femtogram levels.

  • Unmatched selectivity: The use of MRM minimizes the risk of interference from matrix components.

  • Structural information: Provides mass information that can confirm the identity of the analyte.

Limitations:

  • High cost: LC-MS/MS systems represent a significant capital investment.

  • Complex operation: Method development and maintenance require a higher level of expertise.

  • Matrix effects: While highly selective, the ionization process can still be affected by matrix components, requiring careful validation.

Visualizing the Workflow: From Sample to Result

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical sample preparation workflow and the principle of LC-MS/MS analysis.

SamplePrep_Workflow cluster_0 Sample Preparation Matrix Complex Matrix (e.g., Plasma, Tissue Homogenate) Deproteination Protein Precipitation (e.g., Acetonitrile, Methanol) Matrix->Deproteination Centrifugation1 Centrifugation Deproteination->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant1->LLE SPE Solid-Phase Extraction (Optional Cleanup) Supernatant1->SPE Alternative Path Organic_Phase Organic Phase Collection LLE->Organic_Phase Evaporation Evaporation to Dryness Organic_Phase->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Final_Sample Final Sample for Analysis Reconstitution->Final_Sample Elution Elution SPE->Elution Elution->Evaporation

Caption: A generalized workflow for the preparation of complex biological samples prior to chromatographic analysis.

LCMSMS_Principle cluster_1 LC-MS/MS System LC HPLC System (Separation) Ion_Source Ion Source (ESI) LC->Ion_Source Q1 Quadrupole 1 (Parent Ion Selection) Ion_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Daughter Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: Schematic diagram illustrating the principle of tandem mass spectrometry (MS/MS) for highly selective detection.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVHPLC-FLDLC-MS/MS
Sensitivity ModerateHighVery High
Selectivity Low to ModerateHighVery High
Cost LowModerateHigh
Complexity LowModerateHigh
Applicability Chromophoric compoundsFluorescent compoundsIonizable compounds
Matrix Tolerance LowModerateHigh

Conclusion: Selecting the Right Tool for the Job

The optimal analytical method for 3-Methylquinoline-2-carboxylic acid is dictated by the specific requirements of your study.

  • For routine analysis where high sensitivity is not paramount and the matrix is relatively clean, HPLC-UV offers a cost-effective and robust solution.

  • When higher sensitivity and selectivity are required, and the analyte is fluorescent, HPLC-FLD is an excellent choice, providing a significant performance boost over UV detection.

  • For demanding applications such as pharmacokinetic studies in complex biological matrices where the utmost sensitivity and selectivity are non-negotiable, LC-MS/MS is the undisputed method of choice.

As a Senior Application Scientist, my recommendation for any drug development program would be to invest in the development and validation of a robust LC-MS/MS method. The confidence and quality of the data generated will ultimately accelerate your research and development timelines. However, the other techniques discussed remain valuable tools in the analytical chemist's arsenal, particularly for initial screening or in resource-limited settings.

References

  • Li, Y., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(5), 488-493. Available from: [Link]

  • Gillings, N., et al. (2021). Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 6(1), 8. Available from: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625. Available from: [Link]

  • Wikipedia. Molecular logic gate. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]

  • Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein journal of organic chemistry, 4, 49. Available from: [Link]

  • Lestari, W. W., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. Available from: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available from: [Link]

  • Smith, J. B., & Williams, C. D. (1956). Quinoline and its transformation products found in urine. Journal of Biological Chemistry, 223(2), 785-791. Available from: [Link]

  • Singh, R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21454-21467. Available from: [Link]

  • Wang, W., et al. (2012). [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(8), 830-834. Available from: [Link]

  • Li, J., et al. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Shipin Kexue, 40(22), 304-309. Available from: [Link]

  • El-Gohary, N. S. (2006). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Molecules, 11(11), 881-889. Available from: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169. Available from: [Link]

Sources

A Scientist's Guide to Assessing the Selectivity of Quinoline Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in molecules with a wide array of biological activities.[1][2] From anticancer to antimicrobial agents, the versatility of the quinoline core allows for the development of potent inhibitors targeting diverse protein families.[1][3] This guide focuses on a critical aspect of the drug discovery process for this class of compounds: the rigorous assessment of inhibitor selectivity. Using derivatives of the quinoline carboxylic acid scaffold as a case study, we will explore the experimental designs and data interpretation necessary to build a comprehensive selectivity profile, a crucial step in advancing a lead compound toward clinical consideration.

While the specific molecule, 3-Methylquinoline-2-carboxylic acid, serves as a structural starting point, the principles and methodologies discussed herein are broadly applicable to the wider family of quinoline carboxylic acid derivatives. Research has shown that modifications to this core structure can yield potent inhibitors of various enzymes, including Protein Kinase CK2 and Histone Deacetylases (HDACs).[4][5][6] This guide will delve into the practicalities of distinguishing on-target potency from off-target effects for such compounds, providing a framework for researchers in the field.

The Rationale for Selectivity Profiling

The central aim of targeted therapy is to maximize therapeutic efficacy while minimizing adverse effects. This is achieved by designing inhibitors that potently engage their intended target with minimal interaction with other proteins in the cell. A lack of selectivity can lead to off-target toxicities and unpredictable pharmacological outcomes. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a fundamental prerequisite for its development as a safe and effective therapeutic agent.

For quinoline carboxylic acid derivatives, which have been shown to inhibit enzymes from different classes, a multi-faceted approach to selectivity profiling is essential. This typically involves a combination of in vitro biochemical assays, cell-based assays, and broader proteomic or genomic approaches.

Case Study 1: Targeting Protein Kinase CK2 with 3-Quinoline Carboxylic Acid Derivatives

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells, where it contributes to cell growth, proliferation, and survival. This makes it an attractive target for cancer therapy. Studies have identified derivatives of 3-quinoline carboxylic acid as inhibitors of CK2, with some compounds exhibiting IC50 values in the micromolar range.[4][5]

Experimental Workflow for Assessing CK2 Selectivity

A robust assessment of a novel 3-quinoline carboxylic acid derivative's selectivity for CK2 would involve a tiered approach, as illustrated below.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Kinome-Wide Selectivity cluster_2 Tier 3: Cellular Target Validation cluster_3 Tier 4: Functional Cellular Assays A In Vitro Biochemical IC50 Assay (Recombinant CK2) B Determine On-Target Potency A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C D Identify Off-Target Kinases C->D E Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay D->E F Confirm Target Binding in Cells E->F G Phospho-protein Western Blot (Downstream CK2 substrates) F->G H Assess Cellular Pathway Inhibition G->H G cluster_0 Tier 1: Isoform-Specific IC50s cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Anti-proliferative Activity cluster_3 Tier 4: Non-cancer Cell Cytotoxicity A In Vitro Biochemical Assays (Recombinant HDAC1, 2, 3, 6) B Determine Isoform Potency and Selectivity A->B C Western Blot for Acetylated Histones (e.g., Ac-H3K9, Ac-H3K27) B->C D Confirm Cellular HDAC Inhibition C->D E Cancer Cell Line Proliferation Assays (e.g., MCF-7, K562) D->E F Assess Functional Cellular Outcome E->F G Cytotoxicity Assays in Normal Cells (e.g., HEK293) F->G H Determine Therapeutic Window G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

This document provides a direct, procedural framework for the safe disposal of 3-Methylquinoline-2-carboxylic acid, designed for the practicing research scientist. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that validates every step with scientific rationale.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal procedures commence, a thorough understanding of the potential hazards is essential. Based on analogous compounds such as 3-Methylquinoxaline-2-carboxylic acid and other quinoline carboxylic acids, we must assume 3-Methylquinoline-2-carboxylic acid presents the following risks[3][4]:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Eye Damage: Causes serious eye irritation or damage.[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][6]

These potential hazards mandate strict adherence to Personal Protective Equipment (PPE) standards as outlined by the Occupational Safety and Health Administration (OSHA).[7]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is required:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[8][9]Protects against splashes of liquid waste and airborne solid particulates, preventing serious eye damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.[9]Provides a barrier against dermal absorption and skin irritation.
Body Protection A flame-resistant laboratory coat and closed-toe shoes. A chemical-resistant apron is recommended for bulk handling.Prevents contamination of personal clothing and protects the body from spills.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols outside a fume hood.[1]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.

Part 2: Step-by-Step Waste Disposal Protocol

The disposal of 3-Methylquinoline-2-carboxylic acid must follow the "cradle-to-grave" hazardous waste management principle, where the generator is responsible for the waste from its creation to its ultimate disposal.[10] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems. [3][11][12]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible materials.[1]

  • Solid Waste: Collect any solid 3-Methylquinoline-2-carboxylic acid, along with contaminated items such as gloves, weigh boats, and absorbent pads, in a designated solid hazardous waste container.

  • Liquid Waste: Collect any solutions containing 3-Methylquinoline-2-carboxylic acid in a separate, designated liquid hazardous waste container. Do not mix this waste stream with other solvents unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization

The integrity of the waste container is critical for safe storage and transport.[13]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or borosilicate glass container that is compatible with acidic organic compounds.[1]

  • Inspect the Container: Ensure the container is free from cracks, leaks, or contamination and has a secure, screw-top lid.[13]

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[13]

  • Keep Containers Closed: The container must be securely capped at all times, except when actively adding waste.[13]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[14] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "3-Methylquinoline-2-carboxylic acid" (avoiding abbreviations)

  • Hazard Identification: List the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. However, it is prudent practice to arrange for waste pickup well before this limit is reached.[14]

  • Time Limits: Once a container is full, it must be moved to a central accumulation area within three days. Partially filled containers should not be stored for more than one year.[13][14]

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Waste Generated (3-Methylquinoline-2-carboxylic acid) B Is waste solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Select & Inspect Compatible Container (HDPE or Glass) C->E D->E F Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Storage Time Limit Reached? G->H I Contact EHS for Scheduled Waste Pickup H->I Yes J Transfer to Licensed Hazardous Waste Facility I->J

Caption: Decision workflow for handling 3-Methylquinoline-2-carboxylic acid waste.

Step 5: Final Disposal

The final disposal of hazardous waste must be managed by professionals.

  • Contact EHS: When your waste container is full or approaching its storage time limit, contact your institution’s EHS department to schedule a pickup.[1]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Part 3: Emergency Procedures for Spills and Exposures

Immediate and correct action is critical in the event of a spill or personal exposure.[1]

Spill Response
  • Small Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of liquid.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent and wipe clean.

    • Label the container and manage it as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • If safe to do so, close the door to the laboratory to contain any vapors.

    • Contact your institution's EHS department or emergency response team immediately. [1] Do not attempt to clean up a large spill yourself.

Personal Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station if available. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) of an analogous compound if available.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1993). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methylquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.